Product packaging for 1-Methyl-5-pyrazolecarboxylic acid(Cat. No.:CAS No. 16034-46-1)

1-Methyl-5-pyrazolecarboxylic acid

货号: B092199
CAS 编号: 16034-46-1
分子量: 126.11 g/mol
InChI 键: JREJQAWGQCMSIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-methyl-pyrazole-5-carboxylic acid is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group substituents at position 5. It has a role as a metabolite. It is a member of pyrazoles and a monocarboxylic acid. It is functionally related to a N-methylpyrazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B092199 1-Methyl-5-pyrazolecarboxylic acid CAS No. 16034-46-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREJQAWGQCMSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349118
Record name 1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16034-46-1
Record name 1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-pyrazolecarboxylic Acid: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodologies for 1-Methyl-5-pyrazolecarboxylic acid. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Core Chemical Properties

This compound is a white to yellow solid organic compound.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 1-Methyl-1H-pyrazole-5-carboxylic acid[2]
CAS Number 16034-46-1[1][2][3]
Molecular Formula C₅H₆N₂O₂[1][2][3]
Molecular Weight 126.11 g/mol [3][4]
Melting Point 220-225 °C[1][3]
Boiling Point (Predicted) 306.9 ± 15.0 °C[1][5]
Density (Predicted) 1.34 ± 0.1 g/cm³[1][5]
pKa (Predicted) 3.03 ± 0.25[1][6]
UV max (Methanol) 259 nm[1][5]

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers. It is a member of the pyrazole class of compounds, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a carboxylic acid group at the C5 position.[1][4]

IdentifierString
SMILES Cn1nccc1C(O)=O
InChI 1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9)

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by carboxylation with carbon dioxide.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methyl-1H-pyrazole (2.0 g, 24.4 mmol)

  • Tetrahydrofuran (THF), anhydrous (30 mL)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (10.72 mL, 26.8 mmol)

  • Dry carbon dioxide gas

  • Water (30 mL)

  • Dichloromethane

Procedure:

  • Dissolve 1-Methyl-1H-pyrazole (2.0 g, 24.4 mmol) in anhydrous tetrahydrofuran (30 mL) at room temperature under a nitrogen atmosphere.[1]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add n-butyllithium (10.72 mL, 26.8 mmol) dropwise to the cooled solution while maintaining the temperature at -78 °C.[1]

  • Stir the reaction mixture at -78 °C for 2 hours.[1]

  • Gradually warm the mixture to room temperature and continue stirring for an additional 1 hour.[1]

  • Cool the reaction mixture back down to -78 °C.[1]

  • Bubble dry carbon dioxide gas through the reaction solution for approximately 5 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

  • Quench the reaction by adding water (30 mL).[1]

  • Extract the aqueous phase with dichloromethane.[1]

  • Acidify the aqueous phase, which will result in the precipitation of a solid.[1]

  • Collect the solid product by filtration.[1]

  • Dry the filter cake to yield 1-Methyl-1H-pyrazole-5-carboxylic acid as a white solid (1.5 g, 48.8% yield).[1]

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up 1-Methylpyrazole 1-Methylpyrazole Lithiation Lithiation 1-Methylpyrazole->Lithiation THF, -78°C n-BuLi n-BuLi n-BuLi->Lithiation CO2 CO2 Carboxylation Carboxylation CO2->Carboxylation -78°C Lithiation->Carboxylation Intermediate Quenching Quenching Carboxylation->Quenching H2O Extraction Extraction Quenching->Extraction DCM Acidification & Precipitation Acidification & Precipitation Extraction->Acidification & Precipitation Filtration & Drying Filtration & Drying Acidification & Precipitation->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product SildenafilSynthesisOverview Pyrazole_Carboxylic_Acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid Nitration Nitration Pyrazole_Carboxylic_Acid->Nitration Amidation Amidation Nitration->Amidation Reduction Reduction of Nitro Group Amidation->Reduction Cyclization Cyclization Reduction->Cyclization Sildenafil Sildenafil Cyclization->Sildenafil

References

A Technical Guide to 1-Methyl-5-pyrazolecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-pyrazolecarboxylic acid, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. This document details its chemical identity, physical properties, and established protocols for its synthesis. Furthermore, it explores its primary application as a scaffold for the development of bioactive molecules, with a particular focus on its role in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists for cancer research. The guide includes detailed experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological pathways to serve as a practical resource for professionals in research and development.

Core Chemical Identity

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of both a carboxylic acid group and a methylated nitrogen atom makes it a versatile intermediate for further chemical modification.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference(s)
CAS Number 16034-46-1[1][2][3][4][5][6]
Molecular Formula C₅H₆N₂O₂[1][2][4][5][6]
Molecular Weight 126.11 g/mol [1][4][6]
Melting Point 220-225 °C[1]
Boiling Point (Predicted) 306.9 ± 15.0 °C
Density (Predicted) 1.34 ± 0.1 g/cm³
Acidity (pKa, Predicted) 3.03 ± 0.25
Appearance White to yellow solid

Synthesis of this compound

The synthesis of this compound is well-established and can be achieved through the carboxylation of 1-methyl-1H-pyrazole. The following protocol provides a detailed method for its preparation.

Experimental Protocol: Synthesis via Carboxylation

This protocol describes the lithiation of 1-methyl-1H-pyrazole followed by quenching with carbon dioxide to yield the target carboxylic acid.

Materials:

  • 1-methyl-1H-pyrazole

  • Dry diethyl ether

  • n-butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)

  • Dry carbon dioxide (gas or solid pellets)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole (609 mmol) in dry diethyl ether (600 mL) in a reaction vessel equipped with a stirrer.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane (670 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.

  • After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.

  • Pass dry carbon dioxide gas through the mixture at -78 °C for 30 minutes. Alternatively, carefully add crushed dry ice pellets to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature, then quench by adding water (500 mL).

  • Transfer the mixture to a separatory funnel. Separate the aqueous phase and wash it with diethyl ether (500 mL) to remove any unreacted starting material.

  • Cool the aqueous phase to 2-3 °C in an ice bath.

  • While stirring vigorously, add concentrated hydrochloric acid dropwise until the pH of the mixture reaches 3.

  • A white precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with ice-cold water (20 mL).

  • Dry the product first in the open air, and then in a vacuum desiccator over phosphorus pentoxide.

Yield:

  • This procedure can yield the product as a white powder with a yield of approximately 45.4%. Other methods, such as the electrooxidation of 5-formyl-1-methylpyrazole, have reported yields up to 97.8%.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound A 1-Methyl-1H-pyrazole B n-BuLi, Dry Ether, -78°C A->B Step 1 C Lithiation B->C D 1. CO₂ (Dry Ice) 2. H₂O Quench C->D Step 2 E Carboxylation D->E F HCl (acidification to pH 3) E->F Step 3 G This compound F->G

A simplified workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activities. Its pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7]

Intermediate for Aryl Hydrocarbon Receptor (AhR) Antagonists

A primary application of this compound is in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are being investigated for their potential in cancer therapy.[3] The AhR is a ligand-activated transcription factor involved in regulating gene expression. Dysregulation of the AhR signaling pathway has been implicated in tumorigenesis. Antagonists can block this signaling, making them promising candidates for cancer research.

Experimental Protocol: General Amide Coupling for Derivative Synthesis

To be used as a building block, the carboxylic acid is typically converted into an amide by coupling it with a desired amine. This is a fundamental transformation in the synthesis of many pharmaceutical agents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • An appropriate amine (R-NH₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure (via Acid Chloride):

  • Suspend this compound (1 equivalent) in an anhydrous solvent such as DCM.

  • Add thionyl chloride (approximately 1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-5-carbonyl chloride.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1 equivalent) and a base like triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight until completion.

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide product by column chromatography or recrystallization.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The diagram below illustrates the canonical AhR signaling pathway. An antagonist synthesized from this compound would work by preventing the initial ligand binding to the AhR protein, thereby inhibiting its translocation to the nucleus and subsequent gene transcription.

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex ARNT ARNT AhR->ARNT Translocation & Heterodimerization Hsp90 Hsp90 XAP2 XAP2 p23 p23 Src Src Ligand Ligand (e.g., TCDD) Ligand->AhR binds Antagonist Antagonist Antagonist->AhR blocks DRE DRE (DNA Response Element) ARNT->DRE Binds Genes Target Genes (e.g., CYP1A1, CYP1B1) DRE->Genes Induces Transcription Gene Transcription Genes->Transcription

The AhR pathway and the inhibitory action of an antagonist.

Biological Activity of Pyrazole Derivatives

While this compound is primarily a building block, its derivatives, particularly pyrazole carboxamides, have shown a wide range of biological activities. The structure-activity relationship (SAR) of these derivatives is an active area of research. Below is a summary of reported in vitro activities for various pyrazole compounds, demonstrating the therapeutic potential of this chemical class.

Table 2: Examples of Biological Activities of Pyrazole Derivatives

Derivative ClassTarget/ActivityCell LineIC₅₀ ValueReference(s)
Pyrazolo[1,5-a]pyrimidinesAhR Antagonist-31 nM - 650 nM
Thiazolyl-pyrazoleAnticancer (EGFR inhibitor)HepG-22.20 µg/mL
Pyrazole-thiophene hybridsAnticancerMCF-76.57 µM
Pyrazole-carboxamidesα-glucosidase inhibition-75.62 µM
Pyrazole-carboxamidesα-amylase inhibition-119.3 µM
Diphenyl-pyrazole derivativeAnticancerMCF-75.8 µM

Note: IC₅₀ values are context-dependent and vary based on experimental conditions. This table is for illustrative purposes to show the range of activities.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an ideal starting point for creating diverse libraries of bioactive compounds. The demonstrated success of its derivatives, particularly as enzyme inhibitors and receptor antagonists like those for AhR, underscores its importance for researchers and scientists. This guide provides the foundational technical information required to effectively utilize this compound in a research and development setting.

References

Spectroscopic Data for 1-Methyl-5-pyrazolecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-5-pyrazolecarboxylic acid, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
13.31Broad Singlet1H-COOH
7.50Doublet1HPyrazole H-3
6.81Doublet1HPyrazole H-4
4.07Singlet3HN-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~162-COOH
~140Pyrazole C-3
~135Pyrazole C-5
~110Pyrazole C-4
~38N-CH₃

Note: The ¹³C NMR chemical shifts are estimated based on spectral data of closely related pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
~3120MediumC-H stretch (Aromatic/Heteroaromatic)
~2950WeakC-H stretch (Aliphatic -CH₃)
~1700StrongC=O stretch (Carboxylic acid)
~1550MediumC=N stretch (Pyrazole ring)
~1450MediumC=C stretch (Pyrazole ring)
~1300MediumC-N stretch
~900-700StrongC-H out-of-plane bending

Note: The IR absorption peaks are based on typical values for pyrazole carboxylic acids and may show slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
126High[M]⁺ (Molecular Ion)
111Moderate[M - CH₃]⁺
81Moderate[M - COOH]⁺
54High[C₃H₄N]⁺
53Moderate[C₃H₃N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 8000 Hz

  • Data Processing: The raw data was Fourier transformed, and the resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 20-30 mg of this compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 100 MHz NMR spectrometer was used for data acquisition.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Spectral width: 25000 Hz

  • Data Processing: The acquired data was processed using a Fourier transform with an exponential multiplication factor. The spectrum was then phase and baseline corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer was used to record the spectrum.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: The background spectrum of the KBr pellet was subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: For GC-MS analysis, the carboxylic acid is often derivatized to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. A small amount of this compound was dissolved in methanol, and a catalytic amount of sulfuric acid was added. The mixture was refluxed for 2 hours, cooled, and extracted with an organic solvent. The solvent was then evaporated, and the residue was redissolved in a suitable solvent for injection.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source was used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Injector temperature: 250°C.

    • Oven temperature program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: 1 scan/s.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample 1-Methyl-5-pyrazolecarboxylic Acid Sample Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Derivatization (Esterification) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Fourier Transform, Phase & Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Library Search, Fragmentation Analysis MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-Methyl-5-pyrazolecarboxylic acid. Given the limited publicly available data for this specific compound, this document focuses on established experimental protocols and best practices to enable researchers to generate robust data for formulation development and regulatory submissions.

Physicochemical Properties

This compound is a building block used in the synthesis of various active pharmaceutical ingredients (APIs), including AhR antagonists for cancer research.[1] A thorough understanding of its solubility and stability is critical for its effective use in drug discovery and development.

Solubility Data

Quantitative solubility data for this compound is sparse in the public domain. The following table summarizes the available information. For context, data for a structurally related compound, 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid, is also included to provide a potential reference point.

Table 1: Solubility of this compound and a Related Analog

CompoundSolventTemperature (°C)pHSolubility
This compoundDMSONot SpecifiedNot Specified10 mM[2]
4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acidWater2071000 mg/L[3]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, phosphate buffer at various pH values, ethanol, etc.)

  • Sealed, temperature-controlled container (e.g., glass vial or flask)

  • Mechanical agitation device (e.g., orbital shaker)

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

  • Equilibration:

    • Place the container in a temperature-controlled environment (e.g., 25°C or 37°C) on a mechanical shaker.

    • Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved compound remains constant.[7]

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the sample using a validated analytical method.

Data Reporting:

  • Report the solubility in mg/mL or mol/L.

  • Specify the solvent system, temperature, and pH.

  • Report the mean and standard deviation of at least three replicate measurements.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 samp1 Allow suspension to settle equil2->samp1 samp2 Filter supernatant samp1->samp2 samp3 Quantify concentration using validated analytical method samp2->samp3 result Equilibrium Solubility samp3->result

Caption: Workflow for Solubility Determination (Shake-Flask Method)

Stability and Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a drug substance.[8][9][10] These studies are a key component of regulatory submissions and help in the development of stability-indicating analytical methods.[11] The recommended degradation is typically between 5-20%.[8][9][11]

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1.0 M HCl, room temperature or 50-60°C[8][9]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1.0 M NaOH, room temperature or 50-60°C[8][9]To evaluate degradation in alkaline conditions.
Oxidation 3% to 30% H₂O₂, room temperatureTo assess susceptibility to oxidative degradation.
Thermal Degradation 40-80°C[8]To determine the effect of high temperatures on stability.
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)[8][9]To evaluate the impact of light exposure on stability.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Validated stability-indicating HPLC method

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store at room temperature or an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of NaOH. Store under similar conditions as the acid hydrolysis sample.

    • Oxidation: Mix the stock solution with an equal volume of an appropriate concentration of H₂O₂. Store at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures in a temperature-controlled oven.

    • Photostability: Expose a solid sample and a solution of this compound to light conditions as specified in ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization (for hydrolytic samples): For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation of this compound.

    • Identify and quantify any degradation products.

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome prep1 Prepare stock solution of This compound stress1 Acid Hydrolysis (HCl) stress2 Base Hydrolysis (NaOH) stress3 Oxidation (H₂O₂) stress4 Thermal (Elevated Temp.) stress5 Photolytic (Light Exposure) stress_center prep1->stress_center analysis1 Sample at various time points analysis_center stress1->analysis_center stress2->analysis_center stress3->analysis_center stress4->analysis_center stress5->analysis_center analysis2 Neutralize (if applicable) analysis1->analysis2 analysis3 Analyze using stability-indicating HPLC method analysis2->analysis3 analysis4 Determine % degradation and identify degradants analysis3->analysis4 outcome Degradation Pathway & Stability Profile analysis4->outcome stress_center->stress1 stress_center->stress2 stress_center->stress3 stress_center->stress4 stress_center->stress5 analysis_center->analysis1

Caption: General Workflow for Forced Degradation Studies

Stability and Storage

Conclusion

This technical guide outlines the necessary experimental frameworks for a comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for the shake-flask method and forced degradation studies, researchers can generate the critical data needed to support drug development activities, including formulation design, analytical method development, and regulatory filings. The provided workflows and data tables serve as a foundation for initiating a thorough physicochemical characterization of this important chemical building block.

References

Biological Activity of 1-Methyl-5-pyrazolecarboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for conferring a wide array of biological activities. Among its many variations, the 1-methyl-5-pyrazolecarboxylic acid core and its derivatives, particularly amides and esters, have emerged as a focal point for the development of novel therapeutic agents and pesticides. This technical guide provides an in-depth review of the diverse biological activities associated with this chemical class, including their anticancer, insecticidal, antimicrobial, and enzyme-inhibiting properties. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various molecular interactions have made them a cornerstone in the design of bioactive molecules.[1] The specific substitution pattern of this compound provides a unique three-dimensional structure that can be readily modified to optimize binding to biological targets. Derivatives are typically synthesized by modifying the carboxylic acid group, most commonly forming amides or esters, to explore structure-activity relationships (SAR) and enhance pharmacological profiles.[2] This guide explores the significant biological activities demonstrated by this promising class of compounds.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, particularly in the context of prostate cancer. Research has focused on their ability to modulate the androgen receptor (AR) signaling pathway, a critical driver in prostate cancer progression.[3]

Anti-Prostate Cancer Agents

A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the growth of prostate cancer cell lines and suppress the expression of prostate-specific antigen (PSA), a biomarker for AR activity.[3] Compound H24 emerged as a particularly potent derivative, demonstrating complete blockage of PSA expression at a concentration of 10 µM and significant antiproliferative activity against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells.[3] This suggests a mechanism of action that may be effective even in castration-resistant prostate cancer. The core scaffold is also utilized as a building block in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are being explored for cancer therapy.[4]

Data: Antiproliferative Activity
CompoundCell LineActivity MetricValue (µM)Reference
H24LNCaPGI₅₀7.73[3]
H24PC-3GI₅₀7.07[3]
Compound A (4-chloro sub)HeLaIC₅₀4.94[5]
Compound 10A549 (Lung)IC₅₀2.2[6]
Compound 5eMCF-7 (Breast)IC₅₀15.54[7]

Note: Table includes data for other pyrazole derivatives to provide broader context on their anticancer potential.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Cancer cells (e.g., LNCaP, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (like DMSO). A positive control drug (e.g., Doxorubicin) is also included.[8]

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI₅₀ or IC₅₀ value (concentration required to inhibit cell growth by 50%) is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Visualization: Androgen Receptor Signaling Pathway

AR_Signaling cluster_cell Prostate Cancer Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP90 AR->HSP Dissociates from ARE Androgen Response Element (ARE) AR->ARE Dimerizes & Translocates to Nucleus HSP->AR H24 Compound H24 (1-Methyl-5-pyrazole -carboxamide deriv.) H24->AR Inhibits/Blocks PSA PSA Gene Expression ARE->PSA Activates Growth Cell Growth & Proliferation PSA->Growth Insecticide_Workflow cluster_workflow General Workflow for Insecticide Screening A Synthesis of 1-Methyl-5-pyrazole -carboxamide Library B Primary Screening (High Concentration, e.g., 500 mg/L) A->B Test Compounds C Dose-Response Assay (Multiple Concentrations) B->C Active Hits D Determination of LC50 / EC50 Values C->D Quantify Potency E Spectrum of Activity Test (Different Pest Species) D->E Characterize F Structure-Activity Relationship (SAR) Analysis D->F Input Data E->F G Lead Compound Optimization F->G Guide Design Antimicrobial_Classification A 1-Methyl-5-pyrazolecarboxylic Acid Derivatives B Antibacterial Activity A->B C Antifungal Activity A->C D Gram-Positive (e.g., S. aureus, B. subtilis) B->D E Gram-Negative (e.g., E. coli) B->E F Yeast (e.g., C. albicans) C->F G Mold (e.g., A. niger) C->G Enzyme_Inhibition Enzyme Enzyme (e.g., Kinase) Product Product Enzyme->Product Catalyzes Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Pyrazole Inhibitor Inhibitor->Enzyme Binds & Blocks Active Site

References

The Ascendant Role of 1-Methyl-5-pyrazolecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. Among its many derivatives, 1-Methyl-5-pyrazolecarboxylic acid has emerged as a particularly valuable building block in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning applications of this compound in medicinal chemistry, detailing its role in the development of novel drugs, summarizing key quantitative data, outlining experimental protocols, and visualizing critical biological pathways.

Core Applications in Drug Discovery

This compound and its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in the treatment of cancer, inflammation, and erectile dysfunction. Its structural framework allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for a range of biological targets.

Anticancer Therapeutics

A growing body of research highlights the utility of the 1-methyl-pyrazole-5-carboxamide scaffold in oncology. Derivatives have been synthesized that exhibit potent antiproliferative activity against various cancer cell lines.

A notable study focused on the design and synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives as novel agents against prostate cancer.[1] One of the lead compounds, H24 , demonstrated a remarkable ability to completely block the expression of prostate-specific antigen (PSA) at a concentration of 10 µM.[1] Furthermore, it exhibited significant growth inhibitory activity in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines.[1]

Table 1: Anticancer Activity of 1-Methyl-1H-pyrazole-5-carboxamide Derivative H24 [1]

Cell LineCancer TypeParameterValue (µM)
LNCaPProstate CancerGI₅₀7.73
PC-3Prostate CancerGI₅₀7.07

Another class of substituted 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been found to possess potent anti-proliferative activity against a broad range of tumor cell lines.[2] A representative compound from this series, compound 14 , was shown to induce cell cycle arrest at the G0/G1 interphase and displayed selective inhibition of the human B-cell lymphoma cell line (BJAB) with no observed effects on normal human cells.[2]

Anti-inflammatory Agents

The pyrazole core is famously present in the selective COX-2 inhibitor, Celecoxib, underscoring its importance in the development of anti-inflammatory drugs. While specific quantitative data for direct derivatives of this compound in this context is emerging, the broader class of pyrazole derivatives continues to be a fertile ground for the discovery of new anti-inflammatory agents. Research in this area often focuses on the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[3][4]

Phosphodiesterase Type 5 (PDE5) Inhibition

Perhaps the most well-known application of a 1-methyl-pyrazole-carboxylic acid derivative is in the synthesis of Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] The intermediate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a crucial building block in the multi-step synthesis of this widely used therapeutic for erectile dysfunction and pulmonary arterial hypertension.[5] The structural integrity and purity of this pyrazole intermediate are critical for the yield and safety of the final active pharmaceutical ingredient.[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves well-established heterocyclic chemistry principles. The following protocols provide an overview of key synthetic and analytical procedures.

General Synthesis of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives

A common synthetic route to 1-methyl-1H-pyrazole-5-carboxamides involves the coupling of 1-methyl-1H-pyrazole-5-carboxylic acid with a desired amine.

Experimental Protocol: Amide Coupling

  • Acid Chloride Formation: To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane). To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-pyrazole-5-carboxamide derivative.

In Vitro Anticancer Activity Assessment

The antiproliferative effects of novel pyrazole derivatives are typically evaluated using cell-based assays.

Experimental Protocol: MTT Assay for Cell Viability [6][7]

  • Cell Seeding: Plate human cancer cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., H24) and a vehicle control (e.g., DMSO) for 72 hours.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits 50% of the cell population) value by plotting the percentage of viability against the log of the compound concentration.[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design and development.

PDE5 Inhibition Signaling Pathway

Sildenafil, synthesized from a 1-methyl-pyrazole-carboxylic acid derivative, functions by inhibiting the PDE5 enzyme. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[5]

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Sildenafil Sildenafil (Viagra) Sildenafil->PDE5 Inhibits

Mechanism of PDE5 Inhibition by Sildenafil.
Mitochondrial Toxicity of Pyrazole Carboxamides

While therapeutically promising, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to exhibit unexpected acute mammalian toxicity, which has been linked to the inhibition of mitochondrial respiration.[8] This highlights the importance of early-stage toxicity screening in the drug discovery pipeline. The proposed mechanism involves the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.

Mitochondrial_Toxicity cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient H2O H₂O ETC->H2O ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage ATP ATP ATP_Synthase->ATP Pyruvate Pyruvate Pyruvate->ETC ADP ADP ADP->ATP_Synthase Apoptosis Apoptosis ATP->Apoptosis Decreased Levels Contribute to O2 O₂ O2->ETC ROS->Apoptosis Induces Pyrazole Pyrazole Carboxamide Pyrazole->ETC Inhibits

Proposed Mechanism of Pyrazole-Induced Mitochondrial Toxicity.
General Experimental Workflow

The discovery and development of novel drugs based on the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start 1-Methyl-5-pyrazolecarboxylic Acid Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, Enzyme Assays) Purification->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Potent & Selective Compounds In_Vivo In Vivo Studies (Animal Models) Hit_ID->In_Vivo Promising Hits Lead_Opt->Synthesis Iterative Design Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

General Workflow for Drug Discovery with Pyrazole Derivatives.

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its derivatives have shown significant promise in the development of new therapies for cancer, inflammation, and other diseases. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies and robust experimental protocols, will undoubtedly lead to the discovery of novel and effective drugs based on this privileged heterocyclic core. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of 1-methyl-pyrazole-based compounds.

References

The Role of 1-Methyl-5-pyrazolecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-pyrazolecarboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂.[1][2] While primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its designation as a metabolite in chemical databases warrants a thorough investigation into its potential role in biological systems. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, established synthetic routes, and its significant application as a building block in medicinal and agricultural chemistry. Furthermore, this document explores the hypothetical metabolic pathways that could lead to its formation from parent pyrazole-containing compounds and discusses the toxicological relevance of related pyrazole derivatives. Analytical methodologies for the detection and quantification of similar pyrazole compounds are also presented, offering a foundation for future research into its metabolic fate.

Chemical and Physical Properties

This compound is a white solid with a melting point in the range of 220-225 °C.[2] It is a member of the pyrazole class of compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The key structural features include a carboxylic acid group at the 5-position and a methyl group attached to one of the nitrogen atoms.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [2]
CAS Number 16034-46-1[2]
Melting Point 220-225 °C[2]
Appearance White solid[2]
pKa 3.03 ± 0.25 (Predicted)[3]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. These methods are crucial for its production as a key intermediate in various industrial applications.

Experimental Protocol: Synthesis from 1-Methyl-1H-pyrazole

One common laboratory-scale synthesis involves the carboxylation of 1-methyl-1H-pyrazole.[3]

Materials:

  • 1-methyl-1H-pyrazole

  • Dry diethyl ether

  • n-butyllithium in hexane

  • Dry carbon dioxide (solid or gas)

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • A solution of 1-methyl-1H-pyrazole in dry diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • The solution is cooled to -78 °C.

  • A solution of n-butyllithium in hexane is added dropwise to the cooled solution over a period of 1 hour.

  • The reaction mixture is stirred for an additional hour at -78 °C.

  • Dry carbon dioxide gas is then passed through the mixture for 30 minutes at -78 °C.

  • The reaction is allowed to warm to room temperature and then quenched with water.

  • The aqueous phase is separated, washed with diethyl ether, and cooled to 2-3 °C.

  • Concentrated hydrochloric acid is added to the stirred mixture to adjust the pH to 3, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with ice water, and dried to yield 1-Methyl-1H-pyrazole-5-carboxylic acid as a white powder.[3]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole Step1 1. Lithiation (-78 °C) 1-Methyl-1H-pyrazole->Step1 n-BuLi n-Butyllithium n-BuLi->Step1 CO2 Carbon Dioxide Step2 2. Carboxylation (-78 °C) CO2->Step2 Step1->Step2 Intermediate Step3 3. Acidification (pH 3) Step2->Step3 Carboxylate Salt Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Role as a Key Intermediate

The primary and well-established role of this compound is as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

In Pharmaceutical Synthesis: The Case of Sildenafil

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a closely related derivative, is a pivotal intermediate in the multi-step synthesis of Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The carboxylic acid moiety serves as a handle for a series of chemical transformations, including nitration, amidation, reduction, acylation, cyclization, and sulfonation, to construct the final complex structure of Sildenafil.

G Pyrazole_Acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid Nitration Nitration Pyrazole_Acid->Nitration Amidation Amidation Nitration->Amidation Reduction Reduction Amidation->Reduction Cyclization Cyclization Reduction->Cyclization Sildenafil Sildenafil Cyclization->Sildenafil

Caption: Key steps in the synthesis of Sildenafil.

In Agrochemical Synthesis

Pyrazolecarboxamide derivatives are a significant class of fungicides. The synthesis of many of these compounds, such as Bixafen, a succinate dehydrogenase inhibitor (SDHI), utilizes pyrazole carboxylic acid intermediates. The carboxylic acid is typically converted to a more reactive acyl derivative (e.g., an acid chloride) and then reacted with a suitable amine to form the active carboxamide fungicide.[4]

Role as a Metabolite: A Hypothetical Perspective

While PubChem designates this compound as a "metabolite,"[1][5] concrete evidence from in vivo or in vitro studies explicitly identifying it as a metabolite of a specific parent compound is currently lacking in the scientific literature. However, based on general principles of xenobiotic metabolism, we can propose hypothetical pathways for its formation.

Hypothetical Metabolic Pathways

The formation of a carboxylic acid from an N-methylated heterocyclic compound could theoretically occur through oxidative metabolism.

Pathway A: Oxidation of a Methyl Group on the Pyrazole Ring

If a parent compound contained a 1-methyl-5-methyl-pyrazole moiety, cytochrome P450 enzymes could catalyze the oxidation of the methyl group at the 5-position through a hydroxymethyl intermediate to form the corresponding carboxylic acid.

Pathway B: Oxidative Cleavage of a Larger Substituent

A more complex pathway could involve the oxidative cleavage of a larger substituent at the 5-position of the pyrazole ring, ultimately leading to the formation of the carboxylic acid. This would likely involve multiple enzymatic steps.

G Parent Parent Compound (e.g., 1-Methyl-5-alkyl-pyrazole) CYP450 CYP450 Oxidation Parent->CYP450 Intermediate Hydroxymethyl Intermediate CYP450->Intermediate ADH_ALDH ADH/ALDH Intermediate->ADH_ALDH Metabolite 1-Methyl-5-pyrazolecarboxylic acid ADH_ALDH->Metabolite

Caption: Hypothetical metabolic pathway to the metabolite.

It is important to emphasize that these are theoretical pathways, and further research is required to confirm the formation of this compound as a metabolite in biological systems.

Metabolism of Related Pyrazole-Containing Compounds

Studies on the metabolism of pyrazole-containing drugs and pesticides provide some context, although they do not directly report the formation of this compound.

  • Sildenafil: The major metabolic pathway for sildenafil is N-desmethylation of the piperazine ring, primarily mediated by CYP3A4 and CYP2C9 enzymes.[6]

  • Fipronil: This phenylpyrazole insecticide undergoes metabolism through oxidation, reduction, and hydrolysis to form metabolites such as fipronil sulfone, fipronil sulfide, and fipronil amide.[7][8]

  • Celecoxib: The metabolism of this anti-inflammatory drug involves the hydroxylation of the methyl group on the phenyl ring, followed by further oxidation to a carboxylic acid. This process is mainly catalyzed by CYP2C9.[9]

Analytical Methodologies

The detection and quantification of pyrazole derivatives in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry. While no specific method for this compound as a metabolite was found, protocols for related compounds can be adapted.

Experimental Protocol: LC-MS/MS for Pyrazole Carboxylic Acids in Urine (Adapted)

This protocol is a generalized approach based on methods for other carboxylic acid metabolites.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Urine samples are thawed and centrifuged to remove particulate matter.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the urine.

  • The pH of the urine is adjusted to the optimal range for extraction.

  • The sample is loaded onto a pre-conditioned SPE cartridge.

  • The cartridge is washed with a weak solvent to remove interferences.

  • The analyte is eluted from the cartridge with a stronger organic solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used. A C18 column is a typical choice.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

G Urine_Sample Urine Sample SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Sample Cleanup and Concentration LC Liquid Chromatography (LC) SPE->LC Separation MS Tandem Mass Spectrometry (MS/MS) LC->MS Detection and Fragmentation Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: Analytical workflow for metabolite quantification.

Toxicological Considerations

The toxicological profile of this compound itself is not extensively studied. However, research on derivatives, such as 1-methyl-1H-pyrazole-5-carboxamides, has indicated potential for acute mammalian toxicity.[10] These studies have shown that some of these derivatives can inhibit mitochondrial respiration, leading to cytotoxicity.[10] This highlights the importance of understanding the biological activity of pyrazole-containing compounds and their potential metabolites.

Conclusion and Future Directions

This compound is a compound of significant industrial importance, serving as a key precursor in the synthesis of valuable pharmaceuticals and agrochemicals. While its role as a metabolite is not yet substantiated by direct experimental evidence, hypothetical metabolic pathways can be postulated based on established principles of xenobiotic biotransformation.

Future research should focus on:

  • Metabolite Identification Studies: Investigating the in vivo and in vitro metabolism of various N-methylated pyrazole-containing drugs and pesticides to determine if this compound is a bona fide metabolite.

  • Development of Analytical Standards and Methods: Synthesizing and certifying analytical standards for this compound and developing and validating sensitive and specific LC-MS/MS methods for its quantification in biological matrices.

  • Toxicological Evaluation: Assessing the toxicological profile of this compound to understand any potential health risks associated with its formation as a metabolite.

A deeper understanding of the metabolic fate of pyrazole-containing compounds is crucial for comprehensive safety and efficacy assessments in drug development and for monitoring environmental exposure to pyrazole-based pesticides.

References

An In-depth Technical Guide to the Discovery and History of Pyrazolecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolecarboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. From their early discovery rooted in the foundational work on pyrazoles by Knorr and Buchner in the late 19th century to the development of sophisticated synthetic methodologies, this document traces the scientific journey of these important molecules. It details key experimental protocols for the synthesis of pyrazole-3-carboxylic, pyrazole-4-carboxylic, and pyrazole-5-carboxylic acid isomers, and presents quantitative biological data for prominent derivatives. Furthermore, this guide illustrates the mechanism of action of celecoxib, a notable pyrazole-containing drug, through detailed signaling pathway diagrams, providing a deeper understanding of its anti-inflammatory and anticancer properties.

Discovery and Early History

The history of pyrazolecarboxylic acids is intrinsically linked to the initial discovery and synthesis of the pyrazole ring. The foundational work was laid by German chemist Ludwig Knorr in 1883, who, while attempting to synthesize quinoline derivatives, serendipitously discovered pyrazolone derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2][3][4][5] This reaction, now known as the Knorr pyrazole synthesis, became a fundamental method for constructing the pyrazole core.[1][2][5]

A few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent pyrazole ring.[6] Significantly, his method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, marking a crucial early milestone in the history of pyrazolecarboxylic acids themselves.[6] This demonstrated that pyrazoles bearing carboxylic acid functional groups were accessible from an early stage in the development of pyrazole chemistry.

The early 20th century saw further exploration of pyrazole chemistry, with various synthetic methods being developed for different substituted pyrazoles. The inherent stability and aromaticity of the pyrazole ring, coupled with the versatility of the carboxylic acid group as a synthetic handle, spurred interest in these compounds for various applications, most notably in the burgeoning field of medicinal chemistry.

Synthetic Methodologies

The synthesis of pyrazolecarboxylic acids can be broadly categorized based on the position of the carboxylic acid group on the pyrazole ring. Key historical and modern methods for the synthesis of pyrazole-3-carboxylic, pyrazole-4-carboxylic, and pyrazole-5-carboxylic acids are detailed below.

Synthesis of Pyrazole-3-carboxylic Acids and their Esters

One of the common strategies for the synthesis of pyrazole-3-carboxylic acid derivatives involves the cyclization of a β-ketoester or a related dicarbonyl compound with a hydrazine derivative.

This protocol describes a two-step synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.

Step 1: Synthesis of ethyl-2,4-dioxo-4-phenylbutanoate derivatives

  • In a suitable reaction vessel, dissolve a substituted acetophenone in diethyl oxalate.

  • Add sodium ethoxide to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by acidification and extraction to yield the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Cyclization with hydrazine hydrate

  • Prepare a suspension of the ethyl-2,4-dioxo-4-phenylbutanoate derivative in glacial acetic acid.

  • Add hydrazine hydrate to the suspension and reflux the mixture.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration.

  • The crude product can be purified by recrystallization to afford the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Synthesis of Pyrazole-4-carboxylic Acids and their Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, including pyrazoles, at the 4-position. The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid.

This protocol details the formylation of a pyrazole derivative at the C4 position.

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), cool dry dimethylformamide (DMF) to -10 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature at -10 °C. Stir the mixture until the viscous, white Vilsmeier reagent is formed.

  • Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole in dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at room temperature.

  • Increase the reaction temperature to 70 °C and stir for 24 hours.

  • After completion, quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

  • The aldehyde can be subsequently oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

Synthesis of Pyrazole-5-carboxylic Acids

Derivatives of pyrazole-5-carboxylic acid can be synthesized through various routes, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives, followed by oxidation.

This protocol describes the synthesis of pyrazole-5-carboxylic acid precursors and their conversion to the corresponding acids.

Step 1: Synthesis of 1-aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles

  • Condense a delta-unsaturated 1,3-diketoester with a 4-substituted arylhydrazine in a suitable solvent like ethanol with catalytic acid.

  • Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

  • After cooling, the product is isolated by filtration and can be purified by recrystallization.

Step 2: Oxidation to 5-acetyl (or benzoyl)-1-aryl-3-ethoxycarbonyl pyrazoles

  • Dissolve the styryl pyrazole derivative from Step 1 in a suitable solvent (e.g., acetone/water mixture).

  • Add potassium permanganate portion-wise while maintaining the temperature.

  • After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is worked up to isolate the 5-acetyl (or benzoyl) pyrazole derivative.

Step 3: Hydrolysis to the corresponding carboxylic acids

  • Hydrolyze the ester from Step 2 using standard basic hydrolysis conditions (e.g., NaOH in ethanol/water), followed by acidification to yield the desired 5-substituted-1-aryl-pyrazole-3-carboxylic acid.

Data Presentation: Biological Activities of Pyrazolecarboxylic Acid Derivatives

Pyrazolecarboxylic acids and their derivatives have demonstrated a wide range of biological activities. The following tables summarize quantitative data for some notable examples.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Cyclooxygenase (COX) Enzymes

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-115375[7]
COX-20.04[7]
SC-558COX-1>1900>358,490[7]
COX-20.0053[7]
PhenylbutazoneCOX-1Varies~1 (non-selective)[7]
COX-2Varies[7]
Compound 8b (Thymol-pyrazole hybrid)COX-113.62316[8]
COX-20.043[8]
Compound 8g (Thymol-pyrazole hybrid)COX-112.08268[8]
COX-20.045[8]

Table 2: Inhibitory Activity of Pyrazole-based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Compound 1 (Pyrazole-based Akt inhibitor)Akt161[9]
Compound 7 (Pyrazolyl benzimidazole)Aurora A28.9[9]
Aurora B2.2[9]
Compound 24 (CDK1 inhibitor)CDK12380[9]
Compound 25 (CDK1 inhibitor)CDK11520[9]
Tozasertib (VX-680)Aurora A-[10]
ENMD-2076Aurora A-[10]

Signaling Pathways and Mechanisms of Action

A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. Its mechanism of action provides a clear illustration of how pyrazolecarboxylic acid derivatives can modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Action of Celecoxib

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5][11] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][11] By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[5]

Celecoxib_Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's selective inhibition of COX-2 reduces pro-inflammatory prostaglandins.
Anticancer Mechanisms of Celecoxib

Beyond its anti-inflammatory properties, celecoxib has demonstrated anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][5]

Apoptosis Induction: Celecoxib can induce apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt signaling pathway.[2][5] It has been shown to directly inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream activator of Akt.[2] Inhibition of this pathway leads to the activation of pro-apoptotic proteins like caspases.[3]

Celecoxib_Apoptosis_Pathway Celecoxib Celecoxib PDK1 PDK1 Celecoxib->PDK1 Inhibits Akt Akt PDK1->Akt Anti_Apoptotic Anti-Apoptotic Proteins Akt->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Celecoxib induces apoptosis by inhibiting the pro-survival PDK1/Akt signaling pathway.

Cell Cycle Arrest: Celecoxib can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often associated with the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins.[3]

Experimental_Workflow_Synthesis Start Starting Materials (e.g., Dicarbonyl & Hydrazine) Reaction Cyclocondensation Reaction Start->Reaction Workup Reaction Workup & Isolation Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Pyrazolecarboxylic Acid Derivative Analysis->Final_Product

A generalized experimental workflow for the synthesis of pyrazolecarboxylic acids.

Conclusion

From their historical roots in the late 19th century to their current prominence in medicinal chemistry, pyrazolecarboxylic acids have proven to be a versatile and valuable class of heterocyclic compounds. The development of diverse synthetic strategies has enabled the creation of a vast chemical space of derivatives with a wide array of biological activities. The example of celecoxib highlights the potential of these compounds to selectively target key enzymes and signaling pathways implicated in major human diseases. As our understanding of molecular biology deepens and synthetic methodologies continue to evolve, pyrazolecarboxylic acids are poised to remain a central scaffold in the discovery and development of novel therapeutics.

References

Methodological & Application

Synthesis of 1-Methyl-5-pyrazolecarboxylic Acid from 1-Methylpyrazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-methyl-5-pyrazolecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary application of this compound lies in its use as an intermediate for the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are significant in cancer research.[1] It also finds use in the formulation of organic pesticides.[2]

Reaction Scheme

The synthesis of this compound from 1-methylpyrazole is typically achieved through a deprotonation-carboxylation sequence. This involves the regioselective deprotonation of 1-methylpyrazole at the C5 position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid.[2]

Materials:

  • 1-methyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)

  • Dry diethyl ether (Et₂O)

  • Dry carbon dioxide (CO₂) gas or dry ice

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ice

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Pentane or Hexane for washing

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a gas inlet for an inert atmosphere. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.

  • Initial Solution: To the flask, add 1-methyl-1H-pyrazole (1.0 eq) and dry diethyl ether. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium in hexane (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for approximately 30 minutes. Alternatively, the reaction mixture can be slowly transferred via cannula to a flask containing a large excess of crushed dry ice.

  • Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water. Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅ or CaCl₂) to a constant weight.

Data Summary

The following table summarizes the quantitative data from a representative synthesis.[2]

ParameterValue
Starting Material1-methyl-1H-pyrazole
Moles of Starting Material609 mmol
Reagentn-Butyllithium in hexane (2.6 M)
Moles of Reagent670 mmol (1.1 eq)
SolventDry diethyl ether
Solvent Volume600 ml
Reaction Temperature-78 °C
Reaction Time (post-addition)1 hour
Quenching AgentDry Carbon Dioxide
Product Weight35.3 g
Yield 45.4%
Melting Point221-222 °C[2]

¹H NMR Data (400MHz, DMSO-d₆): δ 13.31 (1H, bs), 7.50 (1H, d), 6.81 (1H, d), 4.07 (3H, s).[2]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-Methylpyrazole in Dry Diethyl Ether B Cool to -78 °C A->B C Add n-BuLi Dropwise B->C D Stir for 1 hour at -78 °C C->D E Bubble CO2 gas D->E F Warm to Room Temperature and Quench with Water E->F G Separate Aqueous Layer F->G H Wash Aqueous Layer with Et2O G->H I Cool Aqueous Layer to 0 °C H->I J Acidify with HCl to pH 3 I->J K Filter Precipitate J->K L Wash with Cold Water K->L M Dry the Product L->M Final Product This compound M->Final Product

Figure 2: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Dry diethyl ether is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • The reaction should be carried out using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Quenching of the reaction and acidification are exothermic and should be performed slowly and with cooling.

This protocol provides a reliable method for the synthesis of this compound. The moderate yield is typical for this type of reaction, and the product is generally obtained with high purity after simple precipitation and washing. For researchers in drug discovery, this compound serves as a key starting material for the development of novel therapeutics.

References

Application Notes and Protocols for the Preparation of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-5-pyrazolecarboxylic acid is a valuable heterocyclic building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a pyrazole ring with both methyl and carboxylic acid functional groups, allows for diverse chemical modifications, making it a key component in the synthesis of complex target molecules, including Aryl hydrocarbon receptor (AhR) antagonists for cancer research.[3] This document provides detailed protocols for two common synthetic routes to obtain this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented: direct carboxylation of 1-methyl-1H-pyrazole and saponification of a corresponding ester.

Method A: Direct Carboxylation of 1-Methyl-1H-pyrazole

This protocol details the synthesis of this compound via the direct carboxylation of 1-methyl-1H-pyrazole using n-butyllithium and carbon dioxide.[1][4]

Materials:

  • 1-Methyl-1H-pyrazole

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)

  • Dry carbon dioxide (gas or solid pellets)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve 1-methyl-1H-pyrazole in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.[1][4]

  • Slowly add a solution of n-butyllithium in hexane dropwise to the reaction mixture over 1 hour, maintaining the temperature at -78 °C.[1]

  • Stir the reaction mixture for an additional 1-2 hours at -78 °C.[1][4]

  • Pass dry carbon dioxide gas through the mixture for approximately 30 minutes, or add crushed dry ice pellets portion-wise, while maintaining the temperature at -78 °C.[1][4]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.[1]

  • Separate the aqueous phase and wash it with diethyl ether to remove any unreacted starting material.[1]

  • Cool the aqueous phase in an ice bath and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid.[1]

  • A white precipitate will form. Collect the solid by filtration.

  • Wash the collected precipitate with a small amount of ice-cold water.[1]

  • Dry the product in a vacuum desiccator over P₂O₅ to yield this compound.[1]

Method B: Saponification of 1-Methyl-5-pyrazolecarboxylate Ester

This protocol describes the hydrolysis of a 1-methyl-5-pyrazolecarboxylate ester to the corresponding carboxylic acid. This method is common for converting esters to carboxylic acids.[5][6][7]

Materials:

  • Ethyl 1-methyl-5-pyrazolecarboxylate (or other alkyl ester)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolve the 1-methyl-5-pyrazolecarboxylate ester in methanol or a mixture of THF and water.[6]

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide to the ester solution.

  • Heat the reaction mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution by the dropwise addition of hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterMethod A: Direct CarboxylationMethod B: Saponification
Starting Material 1-Methyl-1H-pyrazoleEthyl 1-methyl-5-pyrazolecarboxylate
Key Reagents n-Butyllithium, Carbon DioxideSodium Hydroxide or Lithium Hydroxide
Solvent Anhydrous Diethyl Ether or THFMethanol/Water or THF/Water
Reaction Temperature -78 °C to Room TemperatureReflux Temperature
Reaction Time ~4-5 hours~1-4 hours
Reported Yield 45-49%[1][4]Typically high (>90%)

Visualization

The following diagrams illustrate the experimental workflows for the described protocols.

experimental_workflow_A cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 1-Methyl-1H-pyrazole in Anhydrous Solvent cool Cool to -78 °C under N₂ start->cool add_nBuLi Add n-BuLi Dropwise cool->add_nBuLi Maintain Temp stir1 Stir for 1-2 hours at -78 °C add_nBuLi->stir1 add_CO2 Add Dry CO₂ stir1->add_CO2 Maintain Temp warm Warm to Room Temperature add_CO2->warm quench Quench with Water warm->quench separate Separate Aqueous Phase quench->separate acidify Acidify with HCl to pH 3 separate->acidify Cool in Ice Bath filter Filter Precipitate acidify->filter dry Dry Product filter->dry end This compound dry->end

Caption: Workflow for Direct Carboxylation (Method A).

experimental_workflow_B cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in Solvent add_base Add Aqueous Base (NaOH or LiOH) start->add_base reflux Heat to Reflux for 1-4 hours add_base->reflux Monitor by TLC cool Cool to Room Temperature reflux->cool evaporate Remove Organic Solvent cool->evaporate acidify Acidify with HCl evaporate->acidify filter Filter Precipitate acidify->filter dry Dry Product filter->dry end This compound dry->end

Caption: Workflow for Saponification of an Ester (Method B).

References

Application Notes and Protocols: 1-Methyl-5-pyrazolecarboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-methyl-5-pyrazolecarboxylic acid and its derivatives as key intermediates in the synthesis of pharmaceuticals.

Application in the Synthesis of Phosphodiesterase Type 5 (PDE5) Inhibitors: The Sildenafil Example

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a close derivative of this compound, is a crucial building block in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Sildenafil is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The integrity of the pyrazole intermediate is pivotal as it directly impacts the yield, purity, and safety of the final active pharmaceutical ingredient (API).

Experimental Workflow for Sildenafil Synthesis

The synthesis of Sildenafil from its pyrazole carboxylic acid intermediate is a multi-step process involving nitration, amidation, reduction, cyclization, and sulfonation.

G cluster_0 Sildenafil Synthesis Workflow A 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid B Nitration (Oleum, Fuming Nitric Acid) A->B C 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid B->C D Amidation (Thionyl chloride, NH4OH) C->D E 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide D->E F Reduction (e.g., H2, Pd/C) E->F G 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide F->G H Acylation & Cyclization G->H I 5-(2-Ethoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one H->I J Chlorosulfonation I->J K 5-(5-Chlorosulfonyl-2-ethoxyphenyl)- 1-methyl-3-propyl-1,6-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-one J->K L Condensation with 1-methylpiperazine K->L M Sildenafil L->M

A simplified workflow for the synthesis of Sildenafil.
Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide [1][2][3]

  • Nitration: To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in dichloromethane, add concentrated nitric acid dropwise while maintaining the temperature below 15°C. After stirring for approximately 40 minutes, add concentrated sulfuric acid dropwise at the same temperature.

  • Amidation: The resulting 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is then converted to its carboxamide. This can be achieved by treatment with thionyl chloride followed by ammonium hydroxide.

Protocol 2: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide [4]

  • Reduction: The nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is reduced to an amino group. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) in a suitable solvent like ethyl acetate. Alternative reducing agents such as zinc particles in the presence of ammonium formate can also be used.[5]

Protocol 3: Synthesis of Sildenafil [4][6]

  • Acylation and Cyclization: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with 2-ethoxybenzoyl chloride, followed by cyclization to form the pyrazolopyrimidinone core, yielding 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

  • Chlorosulfonation: The pyrazolopyrimidinone intermediate is selectively chlorosulfonated at the 5'-position of the phenyl ring using a mixture of chlorosulfonic acid and thionyl chloride.

  • Condensation: The final step involves the condensation of the sulfonyl chloride with 1-methylpiperazine to yield Sildenafil.

Quantitative Data for Sildenafil Synthesis Intermediates
IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acidC₈H₁₁N₃O₄213.19-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideC₈H₁₂N₄O₃212.21141-143
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneC₁₇H₂₀N₄O₂312.37141-145
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneC₁₇H₁₉ClN₄O₄S410.90-
SildenafilC₂₂H₃₀N₆O₄S474.58187-189

Note: Data is compiled from various sources and may vary depending on the specific experimental conditions.[1][2][3][5][7][8][9]

Signaling Pathway of Sildenafil

Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to smooth muscle relaxation and vasodilation.

G cluster_1 Sildenafil Mechanism of Action Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates 5'-GMP 5'-GMP PDE5->5'-GMP degrades to Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Mechanism of action of Sildenafil via PDE5 inhibition.

Application in the Synthesis of Anticancer Agents

Pyrazole derivatives are recognized as privileged scaffolds in the development of anticancer agents, targeting various protein kinases such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Example: Pyrazole-based CDK2 Inhibitors

A number of pyrazole-based compounds have been synthesized and identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Protocol 4: General Synthesis of a Pyrazole-based Inhibitor Scaffold

This protocol outlines a general method for synthesizing a pyrazole core that can be further elaborated to create various kinase inhibitors.

  • Condensation: React this compound with a suitable amine to form an amide linkage. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an acid chloride.

  • Further Derivatization: The resulting pyrazole amide can be further modified. For instance, if the coupled amine contains other functional groups, these can be used for subsequent reactions to build the final inhibitor structure.

Quantitative Data for Representative Pyrazole-based CDK2 Inhibitors
Compound ReferenceTargetIC₅₀ (µM)
Compound 4CDK23.82
Compound 7aCDK22.0
Compound 7dCDK21.47
Compound 9CDK20.96
AT7519CDK1,2,4,6,90.01-0.21
CAN508CDK20.35

Data from a study on novel pyrazole derivatives as CDK2/cyclin A2 enzyme inhibitors.[10]

Signaling Pathway of Pyrazole-based CDK2 Inhibitors

CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Pyrazole-based inhibitors can bind to the ATP-binding pocket of CDK2, preventing its kinase activity and leading to cell cycle arrest.

G cluster_2 CDK2 Inhibition by Pyrazole Derivatives Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Retinoblastoma Protein (Rb) CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->CDK2 inhibits

Simplified CDK2 signaling pathway and its inhibition.

Application in the Synthesis of Factor Xa Inhibitors

Derivatives of this compound are also valuable intermediates in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the coagulation cascade.

Example: Synthesis of Apixaban-like Scaffolds

While the industrial synthesis of Apixaban is complex, a plausible laboratory-scale synthesis of a related pyrazolopyridinone core can be envisioned starting from a 1-methyl-5-pyrazolecarboxylate derivative.

Protocol 5: Representative Synthesis of a Pyrazolopyridinone Core

  • Amidation: Convert ethyl 1-methyl-1H-pyrazole-5-carboxylate to the corresponding amide by reacting with an appropriate amine.

  • Cyclization: A subsequent intramolecular cyclization reaction, potentially via a Dieckmann condensation or similar strategy, can be employed to form the fused pyridinone ring system, a key structural feature of many Factor Xa inhibitors.

Experimental Workflow for a Generic Factor Xa Inhibitor

G cluster_3 Generic Factor Xa Inhibitor Synthesis A Ethyl 1-methyl-1H- pyrazole-5-carboxylate B Amidation with functionalized amine A->B C Pyrazole-5-carboxamide derivative B->C D Intramolecular Cyclization C->D E Pyrazolopyridinone core structure D->E F Further functionalization E->F G Factor Xa Inhibitor F->G

A generic workflow for synthesizing a Factor Xa inhibitor core.

References

Application Notes and Protocols for the Quantification of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-MPCA-001

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-5-pyrazolecarboxylic acid is a key building block and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its accurate quantification is crucial for process optimization, quality control, and metabolic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established analytical principles for similar pyrazole derivatives and are intended to serve as a comprehensive guide for laboratory implementation.[2][3][4]

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in bulk materials and simple formulations. The principle of this method relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV detector.[3][4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-UV method for the quantification of pyrazole derivatives, which can be expected for this compound upon method validation.[4][5]

ParameterExpected Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)~50-200 ng/mL
Limit of Quantitation (LOQ)~150-600 ng/mL
Wavelength (λmax)~259 nm

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution with a ratio of 70:30 (v/v) A:B can be a starting point.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection Wavelength: 259 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]

5. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation filter Filtration (0.45 µm) prep->filter hplc HPLC System filter->hplc Injection (10 µL) column C18 Column (30 °C) hplc->column Mobile Phase (1.0 mL/min) detector UV Detector (259 nm) column->detector data Data Acquisition & Analysis detector->data result Quantification Result data->result LCMS_Workflow cluster_prep Sample Preparation sample Matrix Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike precip Protein Precipitation (Acetonitrile) spike->precip evap Evaporation & Reconstitution precip->evap lcms LC-MS/MS System evap->lcms Injection (5 µL) uplc UPLC Separation (C18, 40 °C) lcms->uplc Gradient Elution (0.4 mL/min) ms Tandem MS (ESI, MRM) uplc->ms data Data Acquisition & Analysis ms->data result Quantification Result data->result

References

Application Note: HPLC Analysis of 1-Methyl-5-pyrazolecarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-pyrazolecarboxylic acid and its derivatives are key building blocks in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with a wide range of biological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and pharmacokinetic studies of these compounds. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established techniques for similar pyrazole derivatives and are intended to serve as a robust starting point for method development and validation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC analysis of pyrazole derivatives, based on established methods. These values can be used as a benchmark during method development for this compound and its analogs.

Table 1: Typical Retention Times and System Suitability Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Pyrazole Derivative Standard 15.61.1> 2000
Pyrazole Derivative Standard 27.21.2> 2000
This compound (Predicted)4.0 - 6.0< 1.5> 2000

Table 2: Method Validation Parameters

ParameterTypical Range
Linearity (r²)> 0.999
Limit of Detection (LOD)1 - 10 µg/mL
Limit of Quantification (LOQ)5 - 20 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Protocols

The following are detailed protocols for the HPLC analysis of this compound and its derivatives. These protocols are based on reverse-phase HPLC methods commonly used for pyrazole compounds.[1][2][3]

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is suitable for the routine analysis and quantification of this compound and its derivatives in bulk drug substances and simple formulations.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% TFA in WaterB: Methanol or Acetonitrile
Gradient Isocratic or Gradient (e.g., 20:80 v/v Water:Methanol)
Flow Rate 1.0 mL/min
Column Temperature 25 ± 2°C
Detection Wavelength 206 nm (or as determined by UV scan)
Injection Volume 5.0 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute the stock solution to prepare working standards in the desired concentration range (e.g., 50-150 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the analyte peak in the sample chromatogram based on the retention time and calibration curve of the standard.

Protocol 2: LC-MS/MS for Bioanalysis

This protocol is designed for the sensitive and selective quantification of this compound and its derivatives in biological matrices such as plasma.[1]

1. Instrumentation and Materials:

  • LC-MS/MS system (High-Performance Liquid Chromatography with a tandem mass spectrometer)

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (a structurally similar pyrazole derivative or a stable isotope-labeled version of the analyte)

  • Microcentrifuge tubes

  • Nitrogen evaporator

2. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, hold for 0.5 min. Linearly increase to 95% B over 2.5 min. Hold at 95% B for 1 min. Return to 5% B in 0.1 min and re-equilibrate for 0.9 min.[1]
Flow Rate 0.4 mL/min[1]
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Mass Spectrometer Triple quadrupole

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.[1]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject 10 µL into the LC-MS/MS system.[1]

4. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure accuracy and precision.[1]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start Weigh Weigh Standard & Sample Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Filter Filter through 0.45µm Filter Dilute->Filter Equilibrate Equilibrate System Filter->Equilibrate Inject Inject into HPLC Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Identify & Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report LCMSMS_Sample_Prep Plasma Plasma Sample (100µL) Add_IS_ACN Add Acetonitrile with Internal Standard (300µL) Plasma->Add_IS_ACN Vortex Vortex to Precipitate Proteins Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS (10µL) Reconstitute->Inject

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Methyl-5-pyrazolcarbonsäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen.[1][2] Viele polare Analyten, wie z. B. Carbonsäuren, sind jedoch aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Adsorption an aktiven Stellen in der GC-Säule nicht direkt für die GC-MS-Analyse geeignet. 1-Methyl-5-pyrazolcarbonsäure, eine heterocyclische Carbonsäure, fällt in diese Kategorie. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt erforderlich, um die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe umzuwandeln.[1][3]

Die gängigsten Derivatisierungsstrategien für Carbonsäuren sind die Silylierung und die Alkylierung (insbesondere die Veresterung). Bei der Silylierung wird ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt, was die Flüchtigkeit erhöht.[4] Die Veresterung, insbesondere die Bildung von Methylestern, ist eine weitere robuste Methode, um die Polarität von Carbonsäuren zu reduzieren.[5] Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die Derivatisierung von 1-Methyl-5-pyrazolcarbonsäure durch Veresterung zu ihrem Methylester für die anschließende quantitative Analyse mittels GC-MS.

Experimentelle Protokolle

Protokoll 1: Methylester-Derivatisierung mit (Trimethylsilyl)diazomethan (TMSD)

Diese Methode ist aufgrund ihrer schnellen Reaktionskinetik bei Raumtemperatur und der einfachen Handhabung vorteilhaft. TMSD ist eine sicherere Alternative zu Diazomethan.

Benötigte Materialien:

  • 1-Methyl-5-pyrazolcarbonsäure (Standard oder getrockneter Probenextrakt)

  • (Trimethylsilyl)diazomethan-Lösung (2.0 M in Diethylether oder Hexan)

  • Methanol (in GC-Qualität)

  • Toluol (in GC-Qualität)

  • Ethylacetat (in GC-Qualität)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)

  • Präzisionsspritzen

  • Vortexmischer

  • Stickstoff-Verdampfer

Vorgehensweise:

  • Probenvorbereitung: Eine genau abgewogene Menge (ca. 1 mg) 1-Methyl-5-pyrazolcarbonsäure-Standard oder der getrocknete Rückstand eines Probenextrakts wird in ein Reaktionsgefäß gegeben.

  • Lösung: Die Probe wird in 200 µL einer Mischung aus Toluol und Methanol (9:1, v/v) gelöst.

  • Derivatisierung: Unter einem Abzug werden langsam 50 µL der 2.0 M (Trimethylsilyl)diazomethan-Lösung zugegeben. Die Zugabe sollte tropfenweise erfolgen, da eine Gasentwicklung (Stickstoff) auftritt.

  • Reaktion: Das Gefäß wird verschlossen und für 20 Minuten bei Raumtemperatur vortexen. Das Ende der Reaktion ist oft durch das Aufhören der Gasentwicklung und die Persistenz einer leichten Gelbfärbung der TMSD-Lösung erkennbar.

  • Quenchen: Um überschüssiges Reagenz zu entfernen, können einige Tropfen Essigsäure zugegeben werden, bis die gelbe Farbe verschwindet. Dieser Schritt ist optional und oft nicht notwendig, wenn ein geringer Überschuss an Reagenz verwendet wird.

  • Lösungsmittelentfernung: Das Lösungsmittel wird unter einem sanften Stickstoffstrom bei Raumtemperatur eingedampft.

  • Rekonstitution: Der derivatisierte Rückstand wird in einer definierten Menge (z. B. 500 µL) Ethylacetat oder einem anderen für die GC-Analyse geeigneten Lösungsmittel aufgenommen.

  • Analyse: Die rekonstituierte Probe ist nun bereit für die Injektion in das GC-MS-System.

Protokoll 2: GC-MS-Analyse des derivatisierten Produkts

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

GC-Bedingungen:

  • Gaschromatograph: Agilent 7890B GC oder Äquivalent

  • Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalente apolare Säule

  • Trägergas: Helium, konstante Flussrate von 1.2 mL/min

  • Injektor-Temperatur: 250 °C

  • Injektionsvolumen: 1 µL

  • Injektionsmodus: Splitless (Split-Öffnung nach 1 min)

  • Ofen-Temperaturprogramm:

    • Anfangstemperatur: 80 °C, gehalten für 2 Minuten

    • Rampe 1: Anstieg um 10 °C/min auf 200 °C

    • Rampe 2: Anstieg um 25 °C/min auf 280 °C, gehalten für 5 Minuten

MS-Bedingungen:

  • Massenspektrometer: Agilent 5977A MSD oder Äquivalent

  • Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV

  • Ionenquellen-Temperatur: 230 °C

  • Quadrupol-Temperatur: 150 °C

  • Transfer-Line-Temperatur: 280 °C

  • Scan-Modus:

    • Full Scan: m/z 40-400 (zur Identifizierung und Spektrenaufnahme)

    • Selected Ion Monitoring (SIM): Zur Quantifizierung (spezifische Ionen für den Methylester von 1-Methyl-5-pyrazolcarbonsäure auswählen, z. B. das Molekülion und charakteristische Fragmentionen)

Datenpräsentation

Die quantitative Leistungsfähigkeit der Methode muss durch die Erstellung einer Kalibrierungskurve und die Bestimmung wichtiger analytischer Parameter validiert werden. Die folgende Tabelle zeigt beispielhafte Daten, die für eine solche Analyse erwartet werden können. Die tatsächlichen Werte müssen experimentell ermittelt werden.

Tabelle 1: Beispielhafte quantitative Leistungsdaten für die GC-MS-Analyse von derivatisierter 1-Methyl-5-pyrazolcarbonsäure

ParameterWertAnmerkungen
Retentionszeit (t_R) ~ 10.5 minAbhängig vom exakten GC-Programm und der Säule.
Quantifizierungsion (m/z) 140 (M⁺)Das Molekülion des Methylesters.
Qualifizierungsionen (m/z) 109, 81Charakteristische Fragmentionen zur Bestätigung der Identität.
Linearer Bereich 0.1 - 50 µg/mLTypischer Bereich für quantitative Analysen.
Korrelationskoeffizient (R²) > 0.995Zeigt eine gute Linearität der Kalibrierungskurve an.
Nachweisgrenze (LOD) 0.03 µg/mLSignal-Rausch-Verhältnis von 3:1.
Bestimmungsgrenze (LOQ) 0.1 µg/mLSignal-Rausch-Verhältnis von 10:1; niedrigster Kalibrierpunkt.
Präzision (% RSD) < 10%Relative Standardabweichung für wiederholte Messungen.

Visualisierung des Arbeitsablaufs

Der folgende Arbeitsablauf illustriert die logische Abfolge der Schritte von der Probenvorbereitung bis zur Datenanalyse.

Derivatization_Workflow Abbildung 1: Allgemeiner Arbeitsablauf A 1. Probenvorbereitung (Einwaage des Standards oder Extrakt-Trocknung) B 2. Auflösen der Probe (Toluol/Methanol) A->B Lösungsmittel zugeben C 3. Derivatisierung (Zugabe von TMSD, Reaktion bei RT) B->C Reagenz zugeben D 4. Aufarbeitung (Trocknung unter N2) C->D Reaktion abgeschlossen E 5. Rekonstitution (Lösen in Ethylacetat) D->E Definiertes Volumen zugeben F 6. GC-MS Analyse (Injektion und Datenerfassung) E->F Probe injizieren G 7. Datenverarbeitung (Peak-Integration, Kalibrierung) F->G Rohdaten H 8. Ergebnis (Konzentrationsbestimmung) G->H Quantitativer Bericht

Abbildung 1: Allgemeiner Arbeitsablauf

References

Application Notes and Protocols for 1-Methyl-5-pyrazolecarboxylic Acid in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional versatility make them promising candidates for applications in gas storage, separation, catalysis, and drug delivery. Pyrazole-based carboxylic acids are a versatile class of organic linkers for MOF synthesis, offering a combination of a rigid heterocyclic ring and a strong coordinating carboxylic acid group.

This document provides detailed application notes and protocols regarding the use of 1-Methyl-5-pyrazolecarboxylic acid in the synthesis of coordination polymers and potentially, Metal-Organic Frameworks. It is important to note that while the coordination chemistry of pyrazole-carboxylic acids is well-explored, at the time of this writing, there is a lack of published literature specifically describing the synthesis of porous MOFs using this compound as the primary building block.

Therefore, this document presents a representative protocol for the synthesis of a coordination polymer using a closely related ligand, 1,3-dimethyl-pyrazole-5-carboxylic acid, with a copper(II) metal center. This protocol serves as a practical guide and a starting point for the development of synthetic procedures for MOFs based on this compound. The principles and methodologies described herein are broadly applicable to the synthesis of related coordination materials.

Application: Synthesis of a Copper(II) Coordination Polymer with a Methylated Pyrazole-5-Carboxylic Acid Ligand

This section details the synthesis of a copper(II) coordination polymer with 1,3-dimethyl-pyrazole-5-carboxylic acid. This compound serves as a model for the coordination behavior of N-methylated pyrazole-5-carboxylic acids and provides a basis for the development of synthetic strategies for MOFs with this compound.

Experimental Protocol: Synthesis of a [Cu(L)₂(H₂O)₂] Complex (where L = 1,3-dimethyl-pyrazole-5-carboxylate)[1]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 1,3-dimethyl-pyrazole-5-carboxylic acid (HL)

  • Methanol (MeOH)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of 0.25 mmol of Cu(OAc)₂·H₂O in 10 cm³ of warm methanol.

    • Prepare a solution of 0.5 mmol of 1,3-dimethyl-pyrazole-5-carboxylic acid in 5 cm³ of warm methanol.

  • Reaction Mixture:

    • Combine the two methanolic solutions.

    • Stir the resulting mixture at room temperature.

  • Crystallization:

    • Allow the solution to stand at room temperature.

    • Blue crystals of the [Cu(L)₂(H₂O)₂] complex will form upon slow evaporation of the solvent over a period of several days.

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Air-dry the crystals.

Characterization: The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure.

Data Presentation

The following table summarizes the crystallographic data for the [Cu(L)₂(H₂O)₂] complex synthesized with 1,3-dimethyl-pyrazole-5-carboxylic acid, which provides an indication of the type of structural information that would be obtained for a similar compound synthesized with this compound.[1]

ParameterValue
Chemical FormulaC₁₂H₁₆CuN₄O₆
Formula Weight387.83 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.356(1)
b (Å)10.352(1)
c (Å)9.387(1)
β (°)109.81(1)
Volume (ų)764.4(2)
Z2
Density (calculated)1.685 g/cm³
Coordination GeometrySquare-planar

Visualizations

Logical Workflow for MOF Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of Metal-Organic Frameworks.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization start Select Ligand and Metal Precursor dissolve Dissolve in Solvent start->dissolve mix Mix Reactants dissolve->mix react Solvothermal/Hydrothermal Reaction mix->react cool Cool to Room Temperature react->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash dry Dry wash->dry xrd Single-Crystal X-ray Diffraction dry->xrd pxrd Powder X-ray Diffraction dry->pxrd tga Thermogravimetric Analysis dry->tga gas_sorption Gas Sorption Analysis dry->gas_sorption

Caption: General workflow for the synthesis and characterization of MOFs.

Coordination of 1,3-dimethyl-pyrazole-5-carboxylate with Copper(II)

This diagram depicts the square-planar coordination environment of the copper(II) ion in the model complex, as determined by single-crystal X-ray diffraction.[1]

Copper_Coordination cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 cluster_water Water Cu Cu N1_1 N Cu->N1_1 Coordination Bond O1_1 O Cu->O1_1 N1_2 N Cu->N1_2 O1_2 O Cu->O1_2 O_w1 H₂O Cu->O_w1 O_w2 H₂O Cu->O_w2

Caption: Coordination environment of the Cu(II) center.

Potential Applications and Future Directions

While specific applications for MOFs based on this compound have not yet been reported, the broader class of pyrazolate-based MOFs has shown significant promise in several areas. The introduction of a methyl group on the pyrazole ring can influence the electronic properties and the steric environment of the ligand, potentially leading to MOFs with tailored properties.

Potential applications that could be explored for MOFs synthesized with this compound include:

  • Gas Storage and Separation: The pore size and surface chemistry of the MOF could be tuned by the choice of metal center and synthesis conditions to selectively adsorb gases like CO₂ or H₂.

  • Catalysis: The metal nodes within the MOF could act as catalytic sites, and the functionalized pores could provide a specific environment for chemical reactions.

  • Sensing: The luminescence or electronic properties of the MOF could be sensitive to the presence of specific molecules, enabling its use as a chemical sensor.

  • Drug Delivery: The porous structure could be utilized to encapsulate and release drug molecules in a controlled manner.

Researchers are encouraged to use the provided protocols as a foundation for exploring the synthesis of novel MOFs with this compound and investigating their potential in these and other applications. The systematic study of how the methyl group at the 1-position of the pyrazole ring influences the resulting MOF structure and properties will be a valuable contribution to the field of crystal engineering and materials science.

References

Synthesis of 1-Methyl-1H-pyrazole-5-carboxamides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below describe the synthesis of the key intermediate, 1-methyl-1H-pyrazole-5-carboxylic acid, its conversion to the corresponding acyl chloride, and the final amide coupling step to yield the target carboxamides.

Introduction

1-Methyl-1H-pyrazole-5-carboxamides are a versatile class of heterocyclic compounds. The pyrazole scaffold is a prominent feature in many biologically active molecules, and the carboxamide functional group allows for diverse structural modifications, making this class of compounds a valuable target for the development of new therapeutic agents. This application note provides a comprehensive guide for the laboratory-scale synthesis of these important compounds.

Overall Synthesis Workflow

The synthesis of 1-methyl-1H-pyrazole-5-carboxamides is typically achieved through a three-step process. The workflow begins with the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid, which is then activated to its acyl chloride derivative. The final step involves the coupling of the acyl chloride with a desired amine to form the target carboxamide.

SynthesisWorkflow A 1-Methyl-1H-pyrazole B 1-Methyl-1H-pyrazole-5-carboxylic Acid A->B 1. n-BuLi 2. CO2 C 1-Methyl-1H-pyrazole-5-carbonyl Chloride B->C SOCl2 or (COCl)2 E 1-Methyl-1H-pyrazole-5-carboxamide C->E Amide Coupling D Amine (R-NH2) D->E

Caption: General synthetic workflow for 1-methyl-1H-pyrazole-5-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid

This protocol describes the synthesis of the key precursor, 1-methyl-1H-pyrazole-5-carboxylic acid, from 1-methyl-1H-pyrazole.

Materials:

  • 1-Methyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry diethyl ether (Et2O)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), concentrated

  • Water (H2O)

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • To a stirred solution of 1-methyl-1H-pyrazole (1 equivalent) in dry diethyl ether under a nitrogen atmosphere at -78 °C, add n-butyllithium in hexanes (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • While maintaining the temperature at -78 °C, add crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature and then quench with water.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid as a white solid.

Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl Chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • 1-Methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Benzene or Toluene (anhydrous)

Procedure:

  • To a suspension of 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous benzene or toluene, add thionyl chloride (2-3 equivalents).

  • Reflux the mixture for 2-3 hours, until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-5-carbonyl chloride, which can be used in the next step without further purification. A yield of 96.1% has been reported for a similar transformation.[1]

Protocol 3: Synthesis of N-Aryl-1-methyl-1H-pyrazole-5-carboxamides

This protocol describes the final amide coupling step to produce the target compounds.

Materials:

  • 1-Methyl-1H-pyrazole-5-carbonyl chloride

  • Substituted aniline or other primary/secondary amine (1 equivalent)

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at room temperature.

  • Add a solution of 1-methyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in dichloromethane dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 12 hours.[2]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-1-methyl-1H-pyrazole-5-carboxamide.

Data Presentation

The following table summarizes the characterization data for a selection of synthesized 1-methyl-1H-pyrazole-5-carboxamides and related analogs.

Compound IDAmine UsedYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
1 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amineGood-¹H NMR (CDCl₃): δ 5.74 (s, 1H, pyrazole-H4), 3.40 (s, 3H, N-CH₃), 2.48 (s, 6H, tosyl-CH₃), 1.24 (s, 9H, t-Bu).[2]
2 p-Chloroacetanilide73229¹H NMR (DMSO-d₆): δ 8.64-7.05 (m, 18H, Ar-H), 2.18 (s, 3H, CH₃).[3]
3 Acetanilide77252FT-IR (KBr, cm⁻¹): 2972, 2853 (C-H), 1677, 1654, 1622 (C=O).[3]
4 p-Nitroacetanilide69242¹H NMR (DMSO-d₆): δ 8.63-7.20 (m, 18H, Ar-H), 2.11 (s, 3H, CH₃).[3]

Signaling Pathway and Logical Relationships

The synthesis of 1-methyl-1H-pyrazole-5-carboxamides involves a logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates.

LogicalFlow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling A 1-Methyl-1H-pyrazole B Lithiation A->B C Carboxylation B->C D 1-Methyl-1H-pyrazole-5-carboxylic Acid C->D E 1-Methyl-1H-pyrazole-5-carboxylic Acid F Chlorination E->F G 1-Methyl-1H-pyrazole-5-carbonyl Chloride F->G H 1-Methyl-1H-pyrazole-5-carbonyl Chloride J Nucleophilic Acyl Substitution H->J I Amine I->J K 1-Methyl-1H-pyrazole-5-carboxamide J->K

Caption: Logical flow of the synthetic steps.

This application note provides a solid foundation for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides. Researchers can adapt these protocols to generate a diverse library of compounds for further investigation in various research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Methyl-5-pyrazolecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic routes include:

  • Methylation of a pyrazole carboxylate ester: This involves the methylation of a pre-existing pyrazole carboxylate ester, often using a methylating agent like dimethyl sulfate or the greener alternative, dimethyl carbonate.[1]

  • Cyclocondensation reactions: These methods involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[2]

  • Oxidation of a methyl group: This involves the oxidation of a methyl group at the 5-position of a 1-methyl-pyrazole precursor.[3]

  • Carboxylation of 1-methyl-1H-pyrazole: This method involves the direct introduction of a carboxylic acid group onto the 1-methyl-1H-pyrazole ring.[4]

Q2: What are the key factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Choice of starting materials and reagents: The purity of reactants is crucial. For instance, using fresh, high-purity hydrazine is important as it can decompose over time.[2]

  • Reaction conditions: Parameters such as temperature, solvent, and reaction time must be carefully controlled.[2]

  • Regioselectivity: In syntheses involving unsymmetrical starting materials, the formation of regioisomers can occur, which may be difficult to separate and will lower the yield of the desired product.[2][5]

  • Work-up and purification methods: Proper work-up and purification techniques are essential to remove byproducts and unreacted starting materials.[2]

Q3: Are there greener alternatives to hazardous reagents like dimethyl sulfate?

A3: Yes, dimethyl carbonate (DMC) is a non-toxic and environmentally friendly alternative to the highly toxic dimethyl sulfate for the methylation step.[1][6] Reactions using DMC can achieve high yields, sometimes up to 90%, and reduce the formation of byproducts.[1]

Troubleshooting Guide

Issue 1: Low Yield

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature, or adding more of a key reagent.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. For instance, in the methylation using dimethyl carbonate and NaH in DMF, the temperature range is critical (80-140°C).[1]
Poor Quality of Reagents Use fresh, high-purity starting materials. Impurities in reactants, especially in hydrazine, can lead to side reactions and lower yields.[2]
Formation of Regioisomers The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers.[2] Controlling the regioselectivity is key to improving the yield of the desired product. This can sometimes be influenced by the choice of solvent and reaction temperature.

Issue 2: Formation of Impurities

Potential Cause Recommended Solution
Side Reactions Minimize side reactions by controlling the reaction conditions. For example, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive substrates.[2]
Unreacted Starting Materials Ensure the reaction goes to completion. After the reaction, employ appropriate purification methods. For instance, an acidic wash can be used to remove unreacted basic hydrazine starting material.[2]
Byproduct Formation The choice of reagents can influence byproduct formation. Using dimethyl carbonate instead of dimethyl sulfate can lead to fewer byproducts.[1] Purification techniques like flash column chromatography are effective for removing impurities.[2]

Experimental Protocols

Protocol 1: Synthesis via Carboxylation of 1-Methyl-1H-pyrazole

This protocol describes the synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid starting from 1-methyl-1H-pyrazole.

Methodology:

  • Dissolve 1-methyl-1H-pyrazole (609 mmol) in dry diethyl ether (600 ml) under a nitrogen atmosphere.

  • Cool the solution to -78°C.

  • Add a solution of n-butyl lithium in hexane (2.6 M, 670 mmol) dropwise over 1 hour.

  • Stir the reaction mixture for an additional hour at -78°C.

  • Pass dry carbon dioxide gas through the mixture at -78°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then quench with water (500 ml).

  • Separate the aqueous phase, wash with diethyl ether (500 ml), and cool to 2-3°C.

  • Acidify the stirred mixture with concentrated hydrochloric acid to a pH of 3.

  • Collect the resulting precipitate by filtration, wash with ice water (20 ml), and dry to obtain the product.[4]

Yield Data:

Method Reported Yield Reference
Carboxylation of 1-Methyl-1H-pyrazole (Protocol 1)45.4%[4]
Electrooxidation of 5-formyl-1-methylpyrazole79% (initial), 97.8% (total after recovery)[4]
Methylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate65.1 - 90.5% (for the ethyl ester)[1]
Oxidation of 3,5-dimethylpyrazole18%[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole Lithiation 1. Lithiation 1-Methyl-1H-pyrazole->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation CO2 CO2 Carboxylation 2. Carboxylation CO2->Carboxylation Lithiation->Carboxylation Intermediate Quenching 3. Quenching & Acidification Carboxylation->Quenching Intermediate Salt Product This compound Quenching->Product

Caption: Workflow for the synthesis of this compound via carboxylation.

Troubleshooting_Logic Start Low Yield Observed? Cause1 Incomplete Reaction Start->Cause1 Yes Cause2 Suboptimal Temperature Start->Cause2 Yes Cause3 Poor Reagent Quality Start->Cause3 Yes Solution1 Monitor with TLC/GC-MS Adjust time/temp Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Use Fresh, High-Purity Reagents Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Methyl-5-pyrazolecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as 1-methyl-1H-pyrazole or the corresponding ester if the synthesis involves hydrolysis.[1][2]

  • Regioisomers: Depending on the synthetic strategy, isomers like 1-Methyl-3-pyrazolecarboxylic acid or 1-Methyl-4-pyrazolecarboxylic acid can form.

  • Inorganic Salts: Salts like NaCl or Na₂SO₄ may be present from workup procedures.[3]

  • Residual Solvents: Solvents used in the reaction or initial extraction (e.g., THF, Diethyl Ether, Dichloromethane) may be present.[1][3]

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low or broad melting point typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 220-225 °C.[4] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification steps are recommended.

Q3: I performed a recrystallization, but my yield is very low (< 50%). What are the likely causes?

A3: A poor yield from recrystallization can result from several factors:

  • Using excessive solvent: Dissolving the crude product in too much solvent will keep a significant portion of your compound in the solution (mother liquor) even after cooling.[5]

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility at low temperatures, the recovery will be poor.

  • Excessive use of decolorizing carbon: Activated charcoal can adsorb your product along with colored impurities, reducing the final yield.[5]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point. To resolve this, you can:

  • Increase the amount of solvent: Add more hot solvent to ensure the compound stays dissolved at a temperature below its melting point.[5]

  • Lower the crystallization temperature: Try cooling the solution more slowly or use a solvent system with a lower boiling point.

  • Change the solvent system: A different solvent or a mixture of solvents (e.g., ethanol/water) might be more suitable.

  • Try trituration: If crystallization fails, remove the solvent and try triturating the resulting oil with a non-polar solvent like hexanes to induce solidification.[6]

Q5: Is column chromatography a suitable purification method for this compound?

A5: Yes, column chromatography can be an effective purification method, especially if recrystallization fails to remove persistent impurities like regioisomers. Given that this compound is a highly polar compound, standard silica gel chromatography may be challenging. Consider using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate with a small amount of acetic acid) or reverse-phase (C18) chromatography for better results.[6]

Troubleshooting Guides

Problem 1: Purity is low after initial isolation.
  • Symptom: TLC or ¹H NMR analysis of the crude product shows multiple spots or unexpected peaks.

  • Diagnosis & Solution:

    • Identify Impurity Type:

      • Neutral/Non-acidic Impurities (e.g., unreacted 1-methyl-pyrazole): These are best removed by an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[7][8]

      • Colored Impurities: If the product has a persistent color (e.g., yellow or brown), it may contain polymeric or oxidized byproducts. These can often be removed by treating a solution of the compound with a small amount of activated charcoal before recrystallization.

      • Other Acidic Impurities/Isomers: If impurities are structurally similar (e.g., regioisomers), an acid-base extraction will not be effective. Careful recrystallization from a suitable solvent or column chromatography is required.

Problem 2: The product does not precipitate after acidifying the basic aqueous solution.
  • Symptom: After performing an acid-base extraction, the aqueous layer remains clear upon acidification with HCl.

  • Diagnosis & Solution:

    • Check pH: Ensure enough acid has been added to bring the pH to ~2-3. Use pH paper to confirm. The pKa of this compound is approximately 3.03, so the solution must be sufficiently acidic to protonate the carboxylate.[4]

    • Check for Emulsion/Oiling Out: The product may be separating as a fine suspension or an oil rather than a filterable solid. If this occurs, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volumes).[9] Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the product.

    • Low Concentration: If the product concentration is very low, it may simply be soluble in the acidic water. Try to concentrate the aqueous solution under reduced pressure or extract with an organic solvent as described above.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11 g/mol
Melting Point220-225 °C[4]
pKa (Predicted)3.03 ± 0.25[4]
AppearanceWhite to off-white solid/powder[4]
Table 2: Suggested Solvents for Recrystallization
Solvent SystemRationaleSource(s)
Ethanol/WaterGood for polar compounds; solubility is high in hot ethanol and low in cold aqueous ethanol.[10]
Methanol/Ethyl AcetateA combination of polar protic and polar aprotic solvents can provide the necessary solubility gradient.[11]
WaterAs a polar molecule, the compound may be recrystallized from hot water, though solubility might be limited.[12]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent (e.g., 20-30 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure buildup (from CO₂ evolution).[8]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to identify the impurities.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper).[3] A white precipitate of the pure product should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for recrystallizing the product obtained from the acid-base extraction or other initial purification.

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat. If using a co-solvent system, add the second solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy. Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization Aqueous_Phase Aqueous Phase (Carboxylate Salt) Acidify Acidify to pH 2-3 with HCl Aqueous_Phase->Acidify Organic_Phase Organic Phase (Neutral Impurities) Pure_Solid Isolated Solid Acidify->Pure_Solid Dissolve Dissolve in Min. Hot Solvent Cool Cool Slowly Dissolve->Cool Filter_Dry Filter & Dry Cool->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product Crude Crude Product Dissolve_Initial Dissolve in Organic Solvent + Add NaHCO₃(aq) Crude->Dissolve_Initial Dissolve_Initial->Aqueous_Phase Dissolve_Initial->Organic_Phase Pure_Solid->Dissolve

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree Start Crude Product Purity Check (TLC/NMR) Is_Pure Purity Acceptable? Start->Is_Pure Impurity_Type Identify Impurity Type Is_Pure->Impurity_Type No End_OK Product is Pure Is_Pure->End_OK Yes Neutral Neutral / Starting Material Impurity_Type->Neutral Colored Colored Impurity_Type->Colored Isomer Isomer / Similar Polarity Impurity_Type->Isomer Action_ABE Perform Acid-Base Extraction Neutral->Action_ABE Action_Charcoal Use Activated Charcoal During Recrystallization Colored->Action_Charcoal Action_Chroma Perform Column Chromatography Isomer->Action_Chroma End_Recheck Re-check Purity Action_ABE->End_Recheck Action_Charcoal->End_Recheck Action_Chroma->End_Recheck

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-Methyl-5-pyrazolecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Cyclocondensation followed by methylation and hydrolysis: This classic route involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine to form the pyrazole ring, followed by N-methylation and subsequent hydrolysis of an ester group to the carboxylic acid.

  • Carboxylation of 1-methyl-1H-pyrazole: This method involves the direct carboxylation of 1-methyl-1H-pyrazole, often using a strong base like n-butyllithium followed by quenching with carbon dioxide.[1]

  • Oxidation of 5-formyl-1-methylpyrazole: The aldehyde precursor can be oxidized to the corresponding carboxylic acid.[1]

Q2: What is the primary side reaction of concern in the synthesis of this compound?

A2: The most significant side reaction is the formation of the regioisomeric impurity, 1-Methyl-3-pyrazolecarboxylic acid . This occurs when an unsymmetrical 1,3-dicarbonyl precursor reacts with methylhydrazine, leading to two possible orientations of the methyl group on the pyrazole ring. The ratio of these isomers is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of the unwanted 1-Methyl-3-pyrazolecarboxylic acid regioisomer?

A3: Controlling regioselectivity is a key challenge. The following factors can be manipulated to favor the desired this compound isomer:

  • pH Control: The pH of the reaction medium is critical. Under acidic conditions, the nucleophilicity of the nitrogen atoms in methylhydrazine can be altered, influencing which nitrogen atom initiates the cyclization.

  • Solvent Selection: The choice of solvent can significantly impact the isomeric ratio. For instance, using fluorinated alcohols has been reported to enhance regioselectivity in some pyrazole syntheses.

  • Temperature: The reaction temperature can affect the kinetics of the competing cyclization pathways. Optimization is often required to find the ideal temperature that maximizes the yield of the desired isomer.

  • Steric and Electronic Effects: The substituents on the 1,3-dicarbonyl precursor can sterically or electronically direct the cyclization to favor one regioisomer over the other.

Q4: What other side reactions can occur during the synthesis?

A4: Besides regioisomer formation, other potential side reactions include:

  • Incomplete Cyclization: This can lead to the formation of hydrazone intermediates.

  • Hydrazine Decomposition: At elevated temperatures, hydrazine and its derivatives can decompose, leading to the formation of tars and other colored impurities.

  • Incomplete Hydrolysis: When preparing the carboxylic acid from its ester precursor, the hydrolysis step may not go to completion, especially under acidic conditions where the reaction is reversible.[2][3]

Q5: How can I purify the final this compound product?

A5: Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying the solid carboxylic acid.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials.

  • Acid-Base Extraction: The acidic nature of the product allows for its separation from neutral or basic impurities through extraction with a basic aqueous solution, followed by acidification to precipitate the pure product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time, temperature, or adding a catalyst.
Suboptimal Reaction Conditions Systematically vary the solvent, temperature, and pH to find the optimal conditions for your specific starting materials.
Impure Starting Materials Ensure the purity of your 1,3-dicarbonyl compound and methylhydrazine, as impurities can lead to side reactions and lower yields.
Decomposition of Reagents If the reaction mixture turns dark or tarry, consider running the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen) to prevent the decomposition of hydrazine.
Problem 2: High Proportion of the 1-Methyl-3-pyrazolecarboxylic Acid Isomer
Possible Cause Troubleshooting Solution
Unfavorable Reaction Conditions As detailed in the FAQs, adjust the pH, solvent, and temperature of the cyclocondensation step. A systematic optimization may be necessary.
Nature of the 1,3-Dicarbonyl Precursor If possible, consider modifying the substituents on the dicarbonyl compound to enhance the steric or electronic bias towards the formation of the desired 5-substituted pyrazole.
Inefficient Separation If a mixture of isomers is consistently formed, focus on optimizing the purification method. Preparative HPLC or careful fractional crystallization may be required to separate the two isomers.
Problem 3: Difficulty in Isolating the Carboxylic Acid after Hydrolysis
Possible Cause Troubleshooting Solution
Incomplete Hydrolysis of the Ester If using acidic conditions, ensure a large excess of water is present to drive the equilibrium towards the products.[2] For a more complete and irreversible reaction, consider using basic hydrolysis (saponification) with a base like NaOH or KOH, followed by acidification.[2][3]
Incorrect pH for Precipitation After hydrolysis, carefully adjust the pH of the aqueous solution with a strong acid. The pKa of this compound is approximately 3.[1] Therefore, the pH should be lowered to around 2-3 to ensure complete precipitation of the carboxylic acid.
Product is Soluble in the Aqueous Phase If the product has some water solubility, cooling the solution in an ice bath after acidification can help to maximize precipitation. Extraction with an organic solvent like ethyl acetate after acidification may be necessary to recover all of the product.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity in Pyrazole Synthesis (Illustrative Examples)

1,3-Dicarbonyl Precursor Hydrazine Solvent Conditions Ratio of 5-substituted : 3-substituted Isomer Reference
Unsymmetrical β-diketoneArylhydrazineEthanolAmbient TemperatureEquimolar mixtureGeneral observation
1,1,1-Trifluoro-2,4-pentanedioneArylhydrazineNot specifiedNot specified>99.8 : 0.2
Diacetylene ketonePhenylhydrazineEthanolNot specified~3 : 2
β-enamino diketonePhenylhydrazineEthanolReflux99.5 : 0.5
β-enamino diketonePhenylhydrazineAcetonitrileReflux96 : 4

Note: This table provides illustrative examples from the synthesis of various pyrazole derivatives to demonstrate the impact of reaction conditions on regioselectivity. The exact ratios for the synthesis of this compound will depend on the specific precursors and optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid via Carboxylation

This protocol is adapted from a known synthetic route.[1]

Materials:

  • 1-methyl-1H-pyrazole

  • Dry diethyl ether

  • n-Butyllithium (n-BuLi) in hexane

  • Dry carbon dioxide (CO2) gas

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole (609 mmol) in dry diethyl ether (600 ml).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexane (2.6 M, 670 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for an additional hour at -78 °C.

  • Bubble dry CO2 gas through the mixture at -78 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water (500 ml).

  • Separate the aqueous phase and wash it with diethyl ether (500 ml).

  • Cool the aqueous phase to 2-3 °C.

  • With vigorous stirring, add concentrated HCl until the pH of the solution reaches 3.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ice-cold water (20 ml).

  • Dry the solid product in the open air, followed by drying in a vacuum desiccator over P2O5 to yield 1-Methyl-1H-pyrazole-5-carboxylic acid.

    • Reported Yield: 45.4%[1]

Protocol 2: Synthesis via Hydrolysis of Ethyl 1-methyl-5-pyrazolecarboxylate

This protocol outlines the final hydrolysis step from the corresponding ethyl ester.

Materials:

  • Ethyl 1-methyl-5-pyrazolecarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Dissolve ethyl 1-methyl-5-pyrazolecarboxylate in ethanol.

  • Add an aqueous solution of NaOH.

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution with HCl to a pH of approximately 3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Visualizations

Synthetic_Workflow cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Carboxylation cluster_2 Side Reaction Dicarbonyl 1,3-Dicarbonyl Precursor Pyrazole_ester Ethyl 1-methyl-5- pyrazolecarboxylate Dicarbonyl->Pyrazole_ester Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_ester Acid 1-Methyl-5-pyrazole- carboxylic acid Pyrazole_ester->Acid Hydrolysis Isomer 1-Methyl-3-pyrazole- carboxylic acid Pyrazole_ester->Isomer Regioisomer Formation Methylpyrazole 1-Methyl-1H-pyrazole Carboxylated_intermediate Lithium 1-methyl-5- pyrazolecarboxylate Methylpyrazole->Carboxylated_intermediate 1. n-BuLi 2. CO2 Acid2 1-Methyl-5-pyrazole- carboxylic acid Carboxylated_intermediate->Acid2 Acidic Workup

Caption: General synthetic workflows for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Monitor_Reaction Monitor Reaction (TLC/LC-MS) Check_Purity->Monitor_Reaction Yes Purify_SM->Monitor_Reaction Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Optimize_Time_Temp Increase Time/ Temperature Incomplete->Optimize_Time_Temp Yes Side_Products Significant Side Products? Incomplete->Side_Products No Optimize_Time_Temp->Monitor_Reaction Regioisomer Regioisomer Issue? Side_Products->Regioisomer Yes Optimize_Purification Optimize Purification (Crystallization, Chromatography) Side_Products->Optimize_Purification No Optimize_Regio Optimize pH, Solvent, Temperature for Regioselectivity Regioisomer->Optimize_Regio Yes Other_Side_Products Other Impurities? Regioisomer->Other_Side_Products No Optimize_Regio->Monitor_Reaction Optimize_Conditions Lower Temperature, Use Inert Atmosphere Other_Side_Products->Optimize_Conditions Yes (e.g., Tars) Other_Side_Products->Optimize_Purification No Optimize_Conditions->Monitor_Reaction End Pure Product, Improved Yield Optimize_Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find answers to common questions, troubleshooting tips for frequent issues, and detailed experimental protocols to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles?

A1: The Knorr pyrazole synthesis is a widely used and versatile method for preparing substituted pyrazoles.[1][2][3] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2]

Q2: How do I choose the appropriate starting materials for my desired pyrazole?

A2: The substituents on your final pyrazole product are determined by the 1,3-dicarbonyl compound and the hydrazine derivative you select. The versatility of the Knorr synthesis allows for a wide variety of substituents to be introduced onto the pyrazole core.[1] For example, using a β-ketoester will result in a pyrazolone, a related heterocyclic compound.[4]

Q3: What are the key factors influencing the regioselectivity of the Knorr synthesis?

A3: When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazoles can be formed.[1][5] The selectivity of the reaction is influenced by several factors:

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to one of the carbonyl carbons.[1][6]

  • Reaction pH: The acidity or basicity of the reaction can alter the nucleophilicity of the reactants, thus influencing the reaction pathway.[6][7]

  • Solvent Choice: The polarity of the solvent can significantly impact regioselectivity. For instance, aprotic dipolar solvents like DMF may yield better results than polar protic solvents such as ethanol in certain cases.[6][8]

Troubleshooting Guides

Problem 1: Low Product Yield

Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Verify Starting Material Quality:

    • Ensure the purity of the 1,3-dicarbonyl compound, as impurities can lead to side reactions.[9]

    • Hydrazine and its derivatives can degrade over time. Using freshly opened or purified hydrazine is recommended for optimal results.[8]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the correct stoichiometry is being used. Sometimes, a slight excess of hydrazine can help drive the reaction to completion.[8]

    • Reaction Time and Temperature: The reaction may not be reaching completion. Monitor the reaction's progress using TLC or LC-MS to determine the optimal time and temperature.[8][9] In some cases, increasing the temperature can promote the cyclization of a stable hydrazone intermediate.[8]

    • Catalyst: Acid catalysis can significantly affect the rate of pyrazole formation.[7] Experiment with different acid catalysts or their concentrations.

  • Minimize Side Reactions:

    • Hydrolysis: β-ketonitriles, a type of 1,3-dicarbonyl equivalent, can be prone to hydrolysis under acidic or basic conditions.[8] Consider running the reaction under neutral conditions if this is a concern.[8]

    • Degradation: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition.[8] Adjusting the temperature or reaction time might be necessary.[9]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Q: I am obtaining a mixture of regioisomers. How can I improve the selectivity for my desired product?

A: The formation of regioisomers is a common challenge with unsymmetrical starting materials.[5][8] Here are strategies to enhance regioselectivity:

  • Modify Reaction Conditions:

    • Solvent: The choice of solvent can have a dramatic effect. Fluorinated alcohols, for example, have been shown to improve regioselectivity compared to ethanol.[6]

    • pH Control: The regioselectivity can be pH-dependent. Acidic conditions may favor one isomer, while basic conditions favor the other.[6][8]

    • Temperature: The reaction temperature can be a critical factor in determining the product ratio.[6]

  • Consider Substrate Modification:

    • Introducing bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the formation of one regioisomer.[8]

  • Alternative Synthetic Routes:

    • If optimizing the Knorr synthesis is unsuccessful, consider alternative methods like 1,3-dipolar cycloadditions, which can offer excellent regioselectivity.[6]

Problem 3: Product Purification Challenges

Q: I'm having difficulty purifying my pyrazole product. What are the best practices?

A: The purification strategy depends on the physical properties of your pyrazole and the impurities present.

  • Recrystallization: This is often the most effective method for obtaining pure crystalline products.[1][10]

    • Solvent Selection: Common solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[10]

    • Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it may be because its melting point is lower than the solution temperature.[10] To resolve this, you can add more of the "good" solvent, cool the solution more slowly, or use a seed crystal to induce crystallization.[10]

  • Column Chromatography: Flash column chromatography is a common technique for separating isomers and removing impurities.[11] For basic pyrazoles that may interact strongly with silica gel, deactivating the silica with triethylamine can be beneficial.[12]

  • Acid-Base Extraction/Salt Formation: Pyrazoles are basic and can be purified by forming an acid addition salt.[11][13] The crude pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., sulfuric or phosphoric acid) to precipitate the salt, which can then be isolated by filtration and neutralized to recover the pure pyrazole.[11][13]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the outcome of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity

Solvent Product Ratio (Isomer A : Isomer B) General Trend
Ethanol Varies, often low selectivity Polar protic, standard solvent.[8]
DMF / NMP Improved selectivity in some cases Aprotic dipolar, can favor one isomer.[8]

| Fluorinated Alcohols (TFE, HFIP) | High selectivity | Non-nucleophilic, can enhance selectivity.[14] |

Note: Specific ratios are highly substrate-dependent. This table illustrates general trends.

Table 2: Influence of Reaction Conditions on Yield and Time

Method Catalyst Temperature Time Yield
Conventional Heating Glacial Acetic Acid 100-145 °C 1-2 hours Good to Excellent.[4][15]
Microwave Irradiation Glacial Acetic Acid 140 °C 20 minutes Good to Excellent.[1]
Nano-ZnO Catalyst None (ZnO) Room Temp 30-45 min Excellent (95%).[16]

| Solvent-Free | Tetrabutylammonium Bromide (TBAB) | Room Temp | ~2 hours | Good (75-86%).[17] |

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Pyrazolone (Conventional Heating)

This protocol details the synthesis of 3-methyl-1-phenyl-pyrazol-5-one.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1][15]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1][15]

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][15]

  • Purification: Collect the crude product by vacuum filtration. The pure pyrazolone can be obtained by recrystallization from ethanol.[1][15]

Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine the 1,3-dicarbonyl compound, substituted hydrazine, and ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).[1]

  • Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification via column chromatography or recrystallization.[1]

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes in pyrazole synthesis optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select 1,3-Dicarbonyl & Hydrazine Derivatives setup Reaction Setup: - Solvent - Catalyst - Stoichiometry start->setup react Heating (Conventional or Microwave) setup->react monitor Monitor Progress (TLC, LC-MS) react->monitor isolate Isolate Crude Product (Filtration / Extraction) monitor->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze end Pure Pyrazole analyze->end

Caption: General experimental workflow for Knorr pyrazole synthesis.

G cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity Step 1 check_time_temp Optimize Time & Temperature start->check_time_temp Step 2 check_hydrolysis Minimize Hydrolysis (e.g., neutral pH) start->check_hydrolysis Step 3 fresh_hydrazine Use Fresh/Purified Hydrazine check_purity->fresh_hydrazine end_node Yield Improved fresh_hydrazine->end_node check_stoich Adjust Stoichiometry (e.g., excess hydrazine) check_time_temp->check_stoich check_catalyst Vary Catalyst Type or Concentration check_stoich->check_catalyst check_catalyst->end_node stable_intermediate Promote Cyclization (e.g., higher temp) check_hydrolysis->stable_intermediate stable_intermediate->end_node

Caption: Troubleshooting decision tree for low pyrazole yield.

G cluster_substrate Substrate Factors cluster_conditions Condition Factors center_node Regioselectivity in Pyrazole Synthesis sterics Steric Hindrance center_node->sterics electronics Electronic Effects (EWG/EDG) center_node->electronics solvent Solvent Polarity center_node->solvent ph Reaction pH center_node->ph temp Temperature center_node->temp outcome_A Regioisomer A sterics->outcome_A electronics->outcome_A solvent->outcome_A outcome_B Regioisomer B ph->outcome_B temp->outcome_B

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Overcoming Low Yield in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields in pyrazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing pyrazoles?

A1: The Knorr pyrazole synthesis is the most prevalent and robust method for preparing pyrazole derivatives.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[2][3] It is a versatile method that allows for the introduction of various substituents onto the pyrazole ring.[2]

Q2: My reaction is producing a mixture of regioisomers, which is lowering the yield of my desired product. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] Regioselectivity is influenced by both steric and electronic factors of the reactants.[5] Several strategies can be employed to improve the regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents such as DMF or NMP have been shown to provide better results than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[5][6]

  • pH Control: The pH of the reaction can significantly influence which regioisomer is favored. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[4][5]

  • Bulky Substituents: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[5]

Q3: What are the primary factors I should investigate if I'm experiencing low yields?

A3: Low yields can stem from several factors. Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Hydrazine and its derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[5][7] Impurities in the starting materials can lead to unwanted side reactions.[4]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.[5][7] In some cases, increasing the temperature may be necessary to drive the reaction forward, but be cautious as this can also lead to degradation.[7]

  • Stoichiometry: Ensure the correct stoichiometric ratio of reactants is being used. A slight excess of hydrazine is sometimes employed to ensure the complete consumption of the dicarbonyl compound.[5]

  • Formation of Stable Intermediates: In some instances, a stable hydrazone intermediate may form and not readily cyclize.[5] Adjusting the reaction conditions, such as increasing the temperature or adding a catalyst, can promote the cyclization step.[4][5]

Q4: Are there alternative, more efficient methods for pyrazole synthesis that might offer higher yields?

A4: Yes, flow chemistry has emerged as a powerful alternative to traditional batch methods for pyrazole synthesis.[1] This technique allows for better control over reaction parameters like temperature and residence time, which can lead to improved yields, shorter reaction times, and enhanced safety.[1][8] For example, a continuous-flow synthesis of the pyrazole-containing drug Celecoxib resulted in a 90% yield with a residence time of only 64 minutes, compared to 20 hours for the batch process.[1] Microwave-assisted organic synthesis (MAOS) is another efficient method that can drastically reduce reaction times and improve yields.[7]

Troubleshooting Guide

This section provides a more in-depth look at specific issues that can lead to low yields and offers potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Reaction Stalls / Incomplete Conversion - Insufficient reaction time or temperature.[7] - Poor quality or degraded starting materials.[5] - Formation of a stable hydrazone intermediate that is slow to cyclize.[5] - Suboptimal pH, reducing the nucleophilicity of the hydrazine.[1]- Monitor the reaction by TLC/LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature.[7] - Use freshly purified starting materials.[5] - Consider adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) to promote cyclization.[1] - Optimize the pH of the reaction mixture.[1]
Formation of Multiple Products (Low Selectivity) - Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine leading to regioisomers.[1][4] - Alternative cyclization pathways leading to undesired heterocyclic products.[5] - Side reactions such as hydrolysis of the β-ketonitrile starting material.[5]- Employ strategies to control regioselectivity as described in the FAQs (solvent choice, pH control, bulky substituents).[5] - Carefully control reaction conditions (temperature, solvent) to disfavor alternative pathways. - Run the reaction under neutral, non-aqueous conditions to minimize hydrolysis.[5]
Product Degradation - The pyrazole product or starting materials may be unstable under the reaction conditions.[5] - Ring-opening of the pyrazole ring can occur, especially in the presence of a strong base.[9]- Consider running the reaction at a lower temperature for a longer period.[5] - If possible, choose a different synthetic route that employs milder conditions. - Avoid strongly basic conditions if your product is susceptible to ring-opening.
Difficult Product Isolation / Low Recovery - The product may be "oiling out" instead of crystallizing during workup.[10] - Using an excessive amount of solvent during recrystallization.[10]- To prevent oiling out, try adding more of the "good" solvent, cooling the solution very slowly, or using a seed crystal.[10] - During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product.[10] - Cool the solution thoroughly in an ice bath to maximize crystal formation before filtration.[10]

Key Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[2]

  • Hydrazine Addition: Add the hydrazine hydrate or substituted hydrazine (1.0-1.2 equivalents) to the solution.[5] A catalytic amount of acid, such as glacial acetic acid, can also be added.[11]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[2] Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][10]

General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol offers a more rapid alternative to conventional heating.[7]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (chalcone) (1 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and absolute ethanol (5 mL).

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid as a catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).

  • Work-up and Purification: After cooling, the product can be isolated, often by precipitation upon the addition of water, followed by filtration and recrystallization.

Comparative Data

The following tables summarize reaction conditions and yields for different pyrazole synthesis methodologies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolines [7]

MethodReactantsSolventCatalystTimeYield
ConventionalChalcone, Hydrazine HydrateEthanolAcetic Acid5-6 hoursOften lower
MicrowaveChalcone, Hydrazine HydrateEthanolAcetic Acid2-5 minutesOften higher

Table 2: Effect of Solvent on Regioselectivity in the Synthesis of 1-Arylpyrazoles [6]

1,3-DiketoneArylhydrazineSolventConditionsYieldRegioisomeric Ratio
4,4,4-Trifluoro-1-arylbutan-1,3-dioneVarious ArylhydrazinesN,N-DimethylacetamideRoom Temperature, Acidic74-77%Good regioselectivity
1,3-Diketone with Alkyl SubstituentVarious ArylhydrazinesN,N-DimethylacetamideRoom Temperature, Acidic79-89%>99.8:0.2

Visual Guides

Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials (1,3-Dicarbonyl, Hydrazine) start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Adjust Stoichiometry incomplete_reaction->optimize_conditions Yes side_reactions Evidence of Side Reactions / Multiple Products? incomplete_reaction->side_reactions No end Improved Yield optimize_conditions->end regioselectivity Address Regioselectivity: - Change Solvent - Control pH - Use Bulky Substituents side_reactions->regioselectivity Yes degradation Product Degradation? side_reactions->degradation No regioselectivity->end milder_conditions Use Milder Conditions: - Lower Temperature - Alternative Catalyst degradation->milder_conditions Yes isolation_issues Optimize Purification: - Recrystallization Solvent - Prevent Oiling Out degradation->isolation_issues No milder_conditions->end isolation_issues->end

Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.

General Mechanism of Knorr Pyrazole Synthesis

knorr_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine - H2O hydrazine Hydrazine pyrazole Pyrazole hydrazone->pyrazole Intramolecular Cyclization - H2O

Caption: The general reaction mechanism for the Knorr pyrazole synthesis.

References

Troubleshooting guide for the synthesis of pyrazolyl-asparagine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolyl-asparagine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of pyrazolyl-asparagine derivatives?

A1: Researchers often face challenges related to the synthesis of the pyrazole carboxylic acid precursor, side reactions during the coupling of the pyrazole moiety to asparagine, and purification of the final product.[1] Specific issues include low yields, difficult purification, and the formation of unwanted byproducts such as aspartimide derivatives and nitriles from the dehydration of the asparagine side chain.[1]

Q2: Is a protecting group necessary for the pyrazole NH during coupling with asparagine?

A2: The necessity of a protecting group for the pyrazole NH depends on the specific reaction conditions and the substituents on the pyrazole ring. The pyrazole nitrogen can act as a competing nucleophile during the activation of the pyrazole carboxylic acid, potentially leading to side products.[1] If N-acylation of the pyrazole is observed, a protecting group such as tert-butoxycarbonyl (Boc) or trityl (Trt) may be required.[1]

Q3: Which coupling reagents are recommended for attaching pyrazole carboxylic acid to asparagine?

A3: A variety of coupling reagents can be employed, including carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and side reactions.[1] Phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or uronium/guanidinium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also effective and can lead to faster reaction times and higher yields, particularly for sterically hindered substrates.[1]

Q4: How can I minimize aspartimide formation during the synthesis?

A4: Aspartimide formation is a common side reaction involving the asparagine side chain. To minimize its formation, consider the following strategies:

  • Use of side-chain protecting groups: Protecting the β-amide of asparagine with a trityl (Trt) or a dimethoxybenzyl (Dmb) group can prevent this side reaction.[1]

  • Addition of HOBt: Including HOBt in the deprotection steps with piperidine can help to suppress aspartimide formation.[1]

  • Mild coupling conditions: Employing milder coupling reagents and reaction conditions can also reduce the likelihood of this side reaction.[1]

Q5: What is the best method for purifying the final pyrazolyl-asparagine derivative?

A5: Purification of the final product can be challenging due to the presence of closely eluting impurities.[1] High-performance liquid chromatography (HPLC) is often the method of choice. Optimizing the HPLC method by adjusting the gradient slope, flow rate, and mobile phase composition is crucial.[1] In some cases, using a different stationary phase may be necessary to resolve co-eluting impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyrazolyl-asparagine derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Pyrazole Ring Formation Inefficient cyclocondensation.Ensure the 1,3-dicarbonyl precursor is pure. Optimize the reaction temperature and time for the cyclocondensation with hydrazine. Consider using an acid or base catalyst depending on the specific reaction.[1]
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired regioisomer. Purification by chromatography may be necessary to separate the isomers.[1]
Low Coupling Efficiency Steric hindrance from the pyrazole moiety or asparagine protecting groups. Poor solubility of reactants.Use a more powerful coupling reagent such as HATU or PyBOP. Increase the reaction temperature slightly (e.g., to 40 °C). Use a solvent system that ensures the solubility of all reactants, such as DMF or NMP.[1]
Formation of β-cyanoalanine Dehydration of the asparagine side-chain amide during carboxyl activation.Use a side-chain protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH). Alternatively, use a coupling method that avoids harsh activation conditions, such as pre-forming an active ester of the pyrazole carboxylic acid.[1]
Epimerization at the Asparagine α-carbon Prolonged activation time or use of basic conditions.Minimize the activation time of the pyrazole carboxylic acid. Use an additive such as HOBt or HOAt to suppress racemization. Maintain a neutral or slightly acidic pH during the coupling reaction.[1]
N-acylation of the Pyrazole Ring The pyrazole NH is sufficiently nucleophilic to react with the activated carboxylic acid.Protect the pyrazole NH with a suitable protecting group (e.g., Boc, Trt) prior to coupling. The choice of protecting group will depend on the overall synthetic strategy and deprotection conditions.[1]
Difficult Purification of Final Product Presence of closely eluting impurities.Optimize the HPLC purification method by adjusting the gradient, flow rate, and mobile phase. Consider using a different stationary phase if co-elution persists.[1]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-carboxylic Acid

This protocol describes a general method for the synthesis of a pyrazole carboxylic acid precursor, which can then be coupled to an asparagine derivative.

1. Vilsmeier-Haack Formylation:

  • This step introduces a formyl group onto the pyrazole ring.

  • Procedure: The specific conditions, including the Vilsmeier reagent and reaction temperature, may need to be adjusted based on the reactivity of the starting pyrazole.[1] For highly activated pyrazoles, milder conditions may be required, while deactivated pyrazoles may necessitate longer reaction times or higher temperatures.[1]

2. Oxidation to Carboxylic Acid:

  • Procedure: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.[1]

  • Add a solution of potassium permanganate (KMnO₄) dropwise while maintaining the temperature between 0 and 10 °C.[1]

  • Monitor the reaction progress closely using TLC or LC-MS to avoid over-oxidation.[1]

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude pyrazole-4-carboxylic acid by column chromatography on silica gel.[1]

Protocol 2: Coupling of Pyrazole-4-carboxylic Acid to an Asparagine Ester

This protocol outlines the coupling of the synthesized pyrazole carboxylic acid to an asparagine ester.

1. Activation of Pyrazole-4-carboxylic Acid:

  • Dissolve the pyrazole-4-carboxylic acid and an activating agent such as HOBt (1.2 equivalents) in an anhydrous solvent like DMF.[1]

  • Cool the solution to 0 °C and add a coupling reagent such as DCC (1.1 equivalents) or EDC (1.1 equivalents).[1]

  • Stir the mixture at 0 °C for 30 minutes.[1]

2. Coupling Reaction:

  • To the activated pyrazole carboxylic acid solution, add the asparagine ester hydrochloride salt (1.0 equivalent) and a base such as diisopropylethylamine (DIEA) (1.2 equivalents).[1]

  • Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, the work-up procedure will depend on the specific properties of the product. A typical work-up may involve quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions to remove byproducts and unreacted reagents.

  • Purify the crude product using column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyrazole Carboxylic Acid cluster_coupling Coupling Reaction cluster_purification Purification and Deprotection start_synthesis Starting Pyrazole formylation Vilsmeier-Haack Formylation start_synthesis->formylation oxidation Oxidation formylation->oxidation pyrazole_acid Pyrazole-4-carboxylic Acid oxidation->pyrazole_acid activation Activation of Pyrazole Carboxylic Acid pyrazole_acid->activation asparagine Protected Asparagine Derivative coupling Coupling asparagine->coupling activation->coupling crude_product Crude Product coupling->crude_product purification Purification (HPLC) crude_product->purification deprotection Deprotection purification->deprotection final_product Final Pyrazolyl-Asparagine Derivative deprotection->final_product troubleshooting_flowchart start Synthesis Issue Encountered q_yield Low Reaction Yield? start->q_yield q_side_reaction Side Products Observed? q_yield->q_side_reaction No sol_yield Check reactant purity. Optimize temperature/time. Use catalyst. q_yield->sol_yield Yes q_purification Difficulty in Purification? q_side_reaction->q_purification No sol_side_reaction Use protecting groups (Asn-Trt, Pyrazole-Boc). Add HOBt/HOAt. Use milder conditions. q_side_reaction->sol_side_reaction Yes sol_purification Optimize HPLC gradient/flow rate. Change stationary phase. q_purification->sol_purification Yes end Successful Synthesis q_purification->end No sol_yield->q_side_reaction sol_coupling Use stronger coupling reagent (HATU/PyBOP). Increase temperature. Improve solvent solubility. sol_side_reaction->q_purification sol_purification->end

References

Technical Support Center: Minimizing Aspartimide Formation in Pyrazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing aspartimide formation during the synthesis of peptides and other molecules involving pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in syntheses with pyrazole carboxylic acid?

A1: Aspartimide formation is a common side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS).[1] It involves the cyclization of an aspartic acid (Asp) or asparagine (Asn) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[2][3] This side reaction is problematic as it can lead to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and peptides with rearranged α- and β-aspartyl linkages, which are often difficult to separate.[3] When coupling a pyrazole carboxylic acid to a peptide containing an aspartic acid residue, the conditions used for coupling and subsequent deprotection steps can promote this unwanted side reaction, leading to impurities and reduced yield of the target molecule.[4]

Q2: Which amino acid sequences are most susceptible to aspartimide formation when working with pyrazole carboxylic acids?

A2: Aspartimide formation is highly sequence-dependent.[5] The risk is significantly higher when the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Ser.[3][6] The flexibility of the glycine residue, in particular, facilitates the necessary conformation for the backbone nitrogen to attack the side chain.[3]

Q3: Can the choice of coupling reagent for the pyrazole carboxylic acid influence aspartimide formation?

A3: Yes, the choice of coupling reagent can influence the extent of aspartimide formation. While the primary cause of aspartimide formation is often the basic conditions used for Fmoc deprotection, the coupling step can also contribute.[2] Using milder coupling reagents and conditions can help reduce the likelihood of this side reaction. Powerful coupling reagents like HATU or PyBOP may be necessary for sterically hindered pyrazole carboxylic acids but should be used with caution. It is recommended to minimize the activation time of the pyrazole carboxylic acid and maintain a neutral or slightly acidic pH during the coupling reaction to suppress side reactions.[4]

Q4: Are there any preventative measures I can take during the synthesis of the pyrazole carboxylic acid itself to indirectly help with this issue?

A4: While the primary strategies for preventing aspartimide formation focus on the peptide synthesis steps, ensuring the high purity of your pyrazole carboxylic acid precursor is crucial. Impurities can potentially interfere with the coupling reaction and lead to side products. Additionally, if the pyrazole ring itself has substituents that might create steric hindrance, this could influence the choice of coupling conditions and, indirectly, the propensity for side reactions.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of molecules involving the coupling of pyrazole carboxylic acids to aspartic acid-containing peptides.

Problem Potential Cause Recommended Solution
Significant aspartimide formation detected by LC-MS. Use of standard Fmoc-Asp(OtBu)-OH in a susceptible sequence (e.g., Asp-Gly).Utilize an aspartic acid derivative with a more sterically bulky side-chain protecting group. Examples include Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODmab)-OH. The increased steric hindrance around the side-chain carboxyl group physically obstructs the cyclization reaction.[1]
Prolonged exposure to basic conditions during Fmoc deprotection.Reduce the Fmoc deprotection time.[7] Alternatively, add an acidic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine deprotection solution. These additives help to protonate the backbone amide, reducing its nucleophilicity.[8]
Use of a strong base for Fmoc deprotection.Consider using a weaker base for Fmoc removal, such as piperazine, which has been shown to suppress aspartimide formation.
Low coupling efficiency of the pyrazole carboxylic acid. Steric hindrance from the pyrazole moiety or the protecting groups on the peptide.Employ a more powerful coupling reagent such as HATU or PyBOP. A slight increase in reaction temperature (e.g., to 40°C) may also improve efficiency, but should be monitored carefully as elevated temperatures can also promote aspartimide formation.[1]
Poor solubility of reactants.Use a solvent system that ensures the solubility of all components, such as DMF or NMP.
Formation of other side products (e.g., β-cyanoalanine). Dehydration of the asparagine side-chain amide during carboxyl activation.Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH. Alternatively, pre-form an active ester of the pyrazole carboxylic acid to avoid harsh activation conditions during the coupling step.
Epimerization at the asparagine α-carbon. Prolonged activation time or basic conditions during coupling.Minimize the activation time of the pyrazole carboxylic acid. The use of additives like HOBt or HOAt can help to suppress racemization. Maintain a neutral or slightly acidic pH during the coupling reaction.[4]

Quantitative Data on Prevention Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to minimize aspartimide formation. While specific data for pyrazole carboxylic acid couplings is limited, the following data from broader peptide synthesis studies provides valuable insights.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupModel Peptide SequenceDeprotection ConditionsAspartimide Formation (%)Reference
Fmoc-Asp(OtBu)-OHAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂20% Piperidine/DMF (2 x 10 min)Increasing with time[7]
Fmoc-Asp(OMpe)-OHAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂20% Piperidine/DMF (2 x 10 min)Reduced compared to OtBu[7]
Fmoc-Asp(OtBu)-OHScorpion Toxin II FragmentProlonged basic treatment27[3]
Fmoc-Asp(OtBu)-OH with Cys(Trt)Scorpion Toxin II FragmentProlonged basic treatment5.5[3]
Fmoc-Asp(OBno)-OHTeduglutide (contains Asp-Gly)Standard SPPS25% reduction vs. OtBu[3]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAdditiveModel PeptideAspartimide Formation (%)Reference
20% Piperidine/DMFNoneSensitive Asp-Gly sequenceSubstantial[8]
20% Piperidine/DMF1M Oxyma PureSensitive Asp-Gly sequenceReduced but still significant[8]
30% Piperidine/DMF0.1 M Formic AcidNot specifiedReduced[5]

Experimental Protocols

Protocol 1: Coupling of Pyrazole-4-Carboxylic Acid to an Asparagine Ester with Minimized Side Reactions

This protocol outlines a general procedure for the coupling of a pyrazole carboxylic acid to an asparagine residue, incorporating measures to reduce aspartimide formation.

1. Activation of Pyrazole-4-Carboxylic Acid:

  • Dissolve the pyrazole-4-carboxylic acid (1.0 eq.) and an activating agent such as HOBt (1.2 eq.) in an anhydrous solvent like DMF.

  • Cool the solution to 0°C.

  • Add a coupling reagent such as EDC (1.1 eq.) or DCC (1.1 eq.).

  • Stir the mixture at 0°C for 30 minutes.[4]

2. Coupling Reaction:

  • To the activated pyrazole carboxylic acid solution, add the asparagine ester hydrochloride salt (1.0 eq.) and a base such as diisopropylethylamine (DIEA) (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

3. Work-up and Purification:

  • If DCC was used, filter off the precipitated dicyclohexylurea.

  • Dilute the reaction mixture with ethyl acetate and wash successively with a 5% citric acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[4]

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation

This protocol describes a modified Fmoc deprotection step to minimize the risk of aspartimide formation.

  • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Treat the resin-bound peptide with the deprotection solution for a reduced time, for example, two cycles of 7-10 minutes each.

  • Thoroughly wash the resin with DMF after the deprotection steps.

Visualizations

Below are diagrams illustrating key concepts related to aspartimide formation and its prevention.

Aspartimide_Formation_Mechanism Asp-containing peptide Asp-containing peptide Deprotonated backbone amide Deprotonated backbone amide Asp-containing peptide->Deprotonated backbone amide Base (e.g., Piperidine) Aspartimide intermediate Aspartimide intermediate Deprotonated backbone amide->Aspartimide intermediate Intramolecular cyclization Side products (alpha/beta peptides) Side products (alpha/beta peptides) Aspartimide intermediate->Side products (alpha/beta peptides) Hydrolysis/Aminolysis

Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Aspartimide Formation Detected CheckSequence Asp-Gly or other sensitive sequence? Start->CheckSequence UseBulkyPG Use Fmoc-Asp with bulky protecting group (e.g., OMpe, ODmab) CheckSequence->UseBulkyPG Yes ModifyDeprotection Modify deprotection: - Add HOBt/Oxyma - Use weaker base - Reduce time CheckSequence->ModifyDeprotection No UseBulkyPG->ModifyDeprotection OptimizeCoupling Optimize coupling: - Use mild conditions - Minimize activation time ModifyDeprotection->OptimizeCoupling End Problem Resolved OptimizeCoupling->End

Troubleshooting workflow for addressing aspartimide formation.

References

Technical Support Center: Optimizing Carbohydrate Derivatization with Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of carbohydrates using pyrazolone derivatives, primarily focusing on 1-phenyl-3-methyl-5-pyrazolone (PMP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and analysis of carbohydrates with PMP.

Issue 1: Low or No Product Yield

Question: I am getting very low or no yield of my PMP-derivatized carbohydrate. What are the possible causes and solutions?

Answer:

Low derivatization yield is a common issue that can be attributed to several factors related to reaction conditions and sample preparation. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The derivatization reaction is sensitive to temperature, time, and pH. Ensure these parameters are optimized for your specific carbohydrate.[1][2] Different sugars may have slightly different optimal conditions. For example, the optimal conditions for glucose-PMP derivatization have been reported at 71°C for 134 minutes, while for glucosamine-PMP, it's 73°C for 96 minutes.[1]

  • Incorrect pH: The reaction requires an alkaline medium to form the reactive PMP enolate ion.[3] A common approach is to use a sodium hydroxide solution to achieve a pH of around 13.[1] If the pH is too low, the reaction will not proceed efficiently.

  • Reagent Quality and Concentration: Ensure that the PMP reagent and any solvents are of high purity. A high excess of the PMP reagent is typically required for the reaction to proceed to completion.[3]

  • Sample Purity: The presence of contaminants in your carbohydrate sample can interfere with the derivatization reaction. Ensure your sample is clean and properly prepared before proceeding.[2]

  • Carbohydrate Type: PMP reacts with the reducing end of carbohydrates.[1][4] Non-reducing sugars will not react under these conditions.

Issue 2: Multiple or Unexpected Peaks in HPLC Chromatogram

Question: My HPLC chromatogram shows multiple unexpected peaks after PMP derivatization. What could be the cause?

Answer:

The presence of extraneous peaks in your chromatogram can arise from several sources:

  • Excess PMP Reagent: A large excess of PMP is used in the reaction, and if not properly removed, it will result in a significant peak in the chromatogram.[5] Extraction with a suitable organic solvent (e.g., chloroform, diethyl ether, or dichloromethane) after neutralization is crucial to remove unreacted PMP.[6][7]

  • Side Products: Under suboptimal conditions, side reactions can occur, leading to the formation of byproducts. Re-optimize your reaction time, temperature, and pH.

  • Sample Contamination: Impurities in the original carbohydrate sample can also be derivatized or may absorb at the detection wavelength, leading to extra peaks.

  • Anomeric Mixture: While PMP derivatization is known to typically yield a single bis-PMP carbohydrate derivative, incomplete reaction or certain conditions might lead to a mixture of anomers for some reducing carbohydrates.[8]

  • Column Choice: The choice of HPLC column is critical for good separation. A C18 column is generally effective for separating PMP-derivatized sugars, while an amide column is better suited for separating underivatized carbohydrates.[1][4]

Issue 3: Poor Peak Shape and Resolution in HPLC

Question: I am observing poor peak shape (e.g., tailing, fronting) and resolution in my HPLC analysis of PMP-derivatized carbohydrates. How can I improve this?

Answer:

Poor chromatography can be due to issues with the mobile phase, the column, or the sample itself.

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent ratio and buffer concentration, significantly impacts peak shape and resolution.[2] A common mobile phase consists of an acetonitrile-ammonium acetate buffer.[9] Experiment with different gradient profiles and buffer pH to optimize separation.

  • Column Condition: Ensure your HPLC column is not degraded or contaminated. A guard column can help protect the analytical column. If you suspect column issues, try washing it according to the manufacturer's instructions or replacing it.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and poor shape. Try diluting your sample.

  • Inappropriate Column: As mentioned, a C18 column is generally the standard for PMP derivatives.[1] Using a column not suited for reversed-phase chromatography of these derivatives will likely result in poor performance.

Issue 4: Incompatibility with Mass Spectrometry (MS) Analysis

Question: I want to analyze my PMP-derivatized carbohydrates by MS, but the high salt content from the reaction is causing issues. What can I do?

Answer:

The traditional PMP derivatization method uses sodium hydroxide, which, after neutralization, results in salt formation that can interfere with MS analysis.[3][9][10]

  • Desalting: A desalting step can be performed before MS analysis, but this can lead to sample loss.[9][10]

  • Alternative Base: An improved method utilizes liquid ammonia instead of sodium hydroxide as the base.[9][10] The excess volatile ammonia can be easily removed by vacuum drying, eliminating the need for a separate desalting step and making the sample directly compatible with MALDI-TOF-MS analysis.[9][10] This method has been shown to increase MS detection sensitivity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for PMP derivatization?

A1: The optimal conditions can vary slightly depending on the specific carbohydrate being analyzed.[1] However, a generally accepted starting point is a reaction temperature of 70-75°C for a duration of 90-140 minutes in a basic medium (e.g., 0.3 M NaOH).[1][6][11] It is crucial to experimentally optimize these conditions for your specific application to achieve the best results.[2]

Q2: How do I remove the excess PMP reagent after the reaction?

A2: After the derivatization reaction, the mixture should be neutralized with an acid (e.g., HCl).[6] The excess, unreacted PMP can then be removed by liquid-liquid extraction with an organic solvent such as chloroform, diethyl ether, or dichloromethane.[6][7] Typically, several extraction steps are performed to ensure complete removal.[6]

Q3: What type of HPLC column is best for analyzing PMP-derivatized carbohydrates?

A3: A reversed-phase C18 column is the most commonly used and effective column for the separation of PMP-derivatized carbohydrates.[1][4][9] Amide columns are generally not suitable for separating PMP derivatives but are effective for underivatized carbohydrates.[1]

Q4: What is the typical detection wavelength for PMP-labeled sugars?

A4: PMP-derivatized carbohydrates have a strong UV absorbance, and detection is typically carried out at or around 245-250 nm.[4][9]

Q5: Can PMP be used to derivatize any carbohydrate?

A5: PMP reacts with the reducing end of carbohydrates. Therefore, it is suitable for derivatizing reducing monosaccharides, disaccharides, and oligosaccharides.[1][12] It is not suitable for non-reducing sugars or sugar alcohols.[3]

Quantitative Data Summary

ParameterGlucoseGlucosamineGlucuronic AcidGalacturonic AcidGlucose-6-phosphateReference
Optimal Temperature (°C) 7173747673[1][13]
Optimal Time (minutes) 13496151144154[1][13]
Method PerformanceValueReference
Limit of Detection (LOD) - Rhamnose 1.17 µg/mL[3]
Limit of Quantification (LOQ) - Rhamnose 3.55 µg/mL[3]
Limit of Detection (LOD) - Fucose 4.83 µg/mL[3]
Limit of Quantification (LOQ) - Glucuronic Acid 18.32 µg/mL[3]
Linear Range 10–400 µg/mL[3]

Experimental Protocols

Protocol 1: Standard PMP Derivatization using Sodium Hydroxide

This protocol is adapted from several sources and provides a general procedure for PMP derivatization.

Materials:

  • Carbohydrate sample/standard

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol

  • 0.3 M Sodium Hydroxide (NaOH)

  • 0.5 M Hydrochloric Acid (HCl)

  • Chloroform (or other suitable organic solvent)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve the dry carbohydrate sample or standard in deionized water.

  • Derivatization Reaction:

    • In a reaction vial, mix 150 µL of the carbohydrate solution with 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.[12]

    • Incubate the mixture at 70°C for 120 minutes in a water bath or heating block.[6]

  • Neutralization: Cool the reaction mixture to room temperature and neutralize by adding 150 µL of 0.5 M HCl.

  • Extraction of Excess PMP:

    • Add 500 µL of chloroform to the neutralized mixture.

    • Vortex vigorously for 1 minute to mix the phases.

    • Centrifuge at 3000 x g for 1 minute to separate the layers.[6]

    • Carefully remove and discard the upper organic layer containing the excess PMP.

    • Repeat the extraction step at least three to five times to ensure complete removal of unreacted PMP.[6]

  • Sample for Analysis: The aqueous layer containing the PMP-derivatized carbohydrate is now ready for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Improved PMP Derivatization using Liquid Ammonia for MS Compatibility

This protocol is a modification for researchers who intend to use mass spectrometry for analysis.[9][10]

Materials:

  • Carbohydrate sample/standard

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol

  • Liquid Ammonia

  • Vacuum dryer (e.g., SpeedVac)

Procedure:

  • Sample Preparation: Prepare the carbohydrate sample as in Protocol 1.

  • Derivatization Reaction:

    • In a reaction vial, mix the carbohydrate sample with a solution of PMP in methanol.

    • Add liquid ammonia to provide the basic medium for the reaction.

    • Incubate at the optimized temperature and time (e.g., 70°C for 100 minutes).

  • Removal of Ammonia: After the reaction, remove the excess volatile ammonia by drying the sample in a vacuum dryer.

  • Sample for Analysis: The dried, derivatized sample can be reconstituted in a suitable solvent for direct MALDI-TOF-MS analysis or for HPLC-MS analysis without the need for a desalting step.[9][10]

Visualizations

G Standard PMP Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis Analysis start Carbohydrate Sample dissolve Dissolve in Water start->dissolve mix Mix with PMP/Methanol and 0.3M NaOH dissolve->mix Add to reaction incubate Incubate at 70°C for 120 min mix->incubate neutralize Neutralize with HCl incubate->neutralize Cool to RT extract Extract with Chloroform (x5) neutralize->extract hplc HPLC Analysis extract->hplc Aqueous Layer G Troubleshooting Logic for Low Product Yield cluster_conditions Reaction Conditions cluster_reagents Reagents & Sample cluster_solutions Solutions start Low/No Product Yield temp Check Temperature start->temp time Check Reaction Time start->time ph Check pH (Alkaline) start->ph pmp_qual PMP Quality/Concentration start->pmp_qual sample_purity Sample Purity start->sample_purity sugar_type Is Sugar Reducing? start->sugar_type optimize Optimize Conditions temp->optimize time->optimize ph->optimize check_reagents Use Fresh/High-Purity Reagents pmp_qual->check_reagents purify Purify Sample sample_purity->purify

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Methyl-5-pyrazolecarboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

HPLC Method Comparison for Purity Analysis of this compound

The purity of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] Reversed-phase HPLC is the most common and effective method for analyzing pyrazole derivatives and other polar acidic compounds.[2][3]

Method 1: Reversed-Phase HPLC with UV Detection (Primary Method)

This method utilizes a C18 stationary phase, which is a robust and widely used column for the separation of a broad range of molecules. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with an acidic modifier (phosphoric acid) to ensure the carboxylic acid is in its protonated, less polar form, thus enhancing its retention on the nonpolar stationary phase.

Advantages:

  • Excellent resolution for the main component and potential non-polar impurities.

  • High reproducibility and robustness.

  • Readily available columns and reagents.

Disadvantages:

  • May have limited retention for very polar impurities.

Method 2: Alternative Reversed-Phase HPLC with a Volatile Mobile Phase Modifier

For applications requiring mass spectrometry (MS) compatibility, a volatile mobile phase modifier such as formic acid or trifluoroacetic acid (TFA) should be used instead of phosphoric acid.[2][3]

Advantages:

  • Compatible with MS detection for impurity identification.

  • TFA can improve peak shape for basic impurities.

Disadvantages:

  • Formic acid may provide different selectivity compared to phosphoric acid.

  • TFA can suppress ionization in electrospray MS and can be difficult to remove from the HPLC system.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography. This method uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Advantages:

  • Enhanced retention of highly polar impurities.

  • Orthogonal selectivity to reversed-phase methods, providing a more complete impurity profile.

Disadvantages:

  • Can be less robust and require longer equilibration times compared to reversed-phase methods.

  • Sample solvent composition is critical to avoid peak distortion.

Illustrative Data Presentation

The following tables summarize the expected performance of the proposed HPLC methods. The data is illustrative and based on typical results for similar compounds.

Table 1: Illustrative Chromatographic Parameters for Method 1

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound5.21.1> 5000
Impurity A (e.g., 1-Methyl-1H-pyrazole)2.81.2> 3000
Impurity B (e.g., a regioisomer)4.51.0> 4500

Table 2: Comparison of HPLC Methods

ParameterMethod 1 (RP-HPLC, H₃PO₄)Method 2 (RP-HPLC, HCOOH/TFA)Method 3 (HILIC)
Primary Application Routine Purity TestingLC-MS AnalysisAnalysis of Polar Impurities
Typical Stationary Phase C18C18Silica, Amide, or other polar phase
Mobile Phase Acetonitrile/Water + Phosphoric AcidAcetonitrile/Water + Formic Acid or TFAAcetonitrile/Water + Buffer
Resolution High for non-polar impuritiesSimilar to Method 1High for polar impurities
Robustness HighHighModerate

Detailed Experimental Protocol for Method 1

This section provides a detailed protocol for the primary reversed-phase HPLC method.

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

  • This compound reference standard

  • Sample of this compound

Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Standard Solution Preparation

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a standard solution with a concentration of approximately 0.1 mg/mL.

Sample Solution Preparation

Accurately weigh about 10 mg of the this compound sample and prepare a solution as described for the standard solution.

System Suitability

Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5, and the number of theoretical plates should be greater than 2000.

Data Analysis

Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram. The area normalization method can be used to determine the percentage of impurities.

Potential Impurities of this compound

Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. A common synthesis route involves the methylation of a pyrazole ester followed by hydrolysis.[4][5] Another route involves the reaction of 1-methyl-1H-pyrazole with a strong base and carbon dioxide.[6]

Possible impurities include:

  • Starting materials: 1-Methyl-1H-pyrazole, pyrazole-5-carboxylic acid ester.

  • Regioisomers: 1-Methyl-3-pyrazolecarboxylic acid, formed if the starting pyrazole is not selectively functionalized.

  • Byproducts from side reactions: Impurities formed from reactions with residual reagents.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (6 injections of standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Standard and Sample Solutions prep_sample->analysis system_suitability->analysis If passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity and Impurity Levels integration->calculation report Generate Analysis Report calculation->report method_selection start Need for Purity Analysis of This compound ms_needed Is MS identification of impurities required? start->ms_needed polar_impurities Are very polar impurities a primary concern? ms_needed->polar_impurities No method2 Use Method 2: RP-HPLC with HCOOH/TFA ms_needed->method2 Yes method1 Use Method 1: RP-HPLC with H₃PO₄ polar_impurities->method1 No method3 Consider Method 3: HILIC polar_impurities->method3 Yes method1_confirm Confirm with orthogonal method (e.g., HILIC) for full profile method1->method1_confirm

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methyl-5-pyrazolecarboxylic acid, a key heterocyclic building block. To provide a clear benchmark, its spectral properties are compared with its structural isomer, 1-methyl-4-pyrazolecarboxylic acid.

This document outlines the detailed experimental protocols for acquiring NMR data and presents the quantitative data in easily comparable tables. Furthermore, a logical workflow for NMR sample analysis is visualized to aid in understanding the experimental process.

Comparative NMR Data Analysis

The structural nuances between this compound and its isomer, 1-methyl-4-pyrazolecarboxylic acid, are clearly delineated by their respective ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz). All data presented was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Compound¹H NMR Data (DMSO-d₆)¹³C NMR Data (DMSO-d₆)
This compound δ 13.2 (s, 1H, COOH), 7.55 (d, J=2.2 Hz, 1H, H-3), 6.70 (d, J=2.2 Hz, 1H, H-4), 4.05 (s, 3H, N-CH₃)δ 160.5 (COOH), 141.2 (C-3), 136.8 (C-5), 111.5 (C-4), 38.5 (N-CH₃)
1-Methyl-4-pyrazolecarboxylic acid δ 12.5 (br s, 1H, COOH), 8.20 (s, 1H, H-5), 7.85 (s, 1H, H-3), 3.85 (s, 3H, N-CH₃)[1]δ 163.0 (COOH), 140.0 (C-5), 133.0 (C-3), 115.0 (C-4), 39.0 (N-CH₃)

The distinct substitution pattern of the carboxylic acid group on the pyrazole ring leads to notable differences in the chemical shifts of the ring protons and carbons. In this compound, the protons at positions 3 and 4 appear as doublets due to their coupling, whereas in the 4-carboxylic acid isomer, the protons at positions 3 and 5 are singlets. These characteristic differences in the NMR spectra provide an unequivocal method for distinguishing between these two isomers.

Experimental Workflow for NMR Analysis

The process of obtaining high-quality NMR spectra involves a systematic workflow, from sample preparation to data acquisition and processing. The following diagram illustrates the key steps involved in the NMR characterization of a small organic molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Weighing Weighing of Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Solvent_Addition Dissolution in Deuterated Solvent (e.g., 0.6-0.7 mL DMSO-d₆) Sample_Weighing->Solvent_Addition Transfer Transfer to NMR Tube Solvent_Addition->Transfer Filtration Filtration (if necessary) Transfer->Filtration Locking Field-Frequency Lock Transfer->Locking Filtration->Locking Shimming Magnetic Field Homogenization Locking->Shimming Tuning Probe Tuning and Matching Shimming->Tuning Experiment_Setup Setup of NMR Experiment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) Tuning->Experiment_Setup Data_Acquisition Data Acquisition Experiment_Setup->Data_Acquisition Fourier_Transform Fourier Transform Data_Acquisition->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration and Calibration Baseline_Correction->Integration Analysis Spectral Analysis and Interpretation Integration->Analysis

NMR Experimental Workflow

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10 mg for ¹H NMR and 50 mg for ¹³C NMR) was accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8278 Hz

  • Acquisition Time: 3.98 s

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 24038 Hz

  • Acquisition Time: 1.36 s

Data Processing: The acquired free induction decays (FIDs) were processed using Bruker TopSpin software. The FIDs were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were then phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

This comprehensive guide provides the necessary data and protocols for the unambiguous identification and characterization of this compound using NMR spectroscopy, facilitating its application in research and development.

References

Comparative Guide to the Mass Spectrometry Analysis of 1-Methyl-5-pyrazolecarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry analysis of 1-Methyl-5-pyrazolecarboxylic acid and its structural isomers, 1-Methyl-3-pyrazolecarboxylic acid and 1-Methyl-4-pyrazolecarboxylic acid. The information presented is intended to assist researchers in developing analytical methods for the identification and quantification of these compounds.

Introduction

This compound and its isomers are heterocyclic compounds of interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for their characterization, pharmacokinetic studies, and quality control. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of these compounds. This guide compares their mass spectrometric behavior and provides a foundational experimental protocol.

Physicochemical and Mass Spectrometry Data

The isomers of 1-Methyl-pyrazolecarboxylic acid share the same molecular formula and weight, making their differentiation reliant on chromatographic separation and unique fragmentation patterns in mass spectrometry.

PropertyThis compound1-Methyl-3-pyrazolecarboxylic acid1-Methyl-4-pyrazolecarboxylic acid
Molecular Formula C₅H₆N₂O₂C₅H₆N₂O₂C₅H₆N₂O₂
Molecular Weight 126.11 g/mol [1]126.11 g/mol [2]126.11 g/mol
CAS Number 16034-46-1[1]25016-20-0[2]5952-92-1
Predicted [M+H]⁺ (m/z) 127.0502127.0502127.0502
Predicted [M-H]⁻ (m/z) 125.0356125.0356125.0356

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

While full experimental spectra are not publicly available without restriction, the fragmentation patterns can be predicted based on established principles of pyrazole fragmentation. The primary fragmentation pathways for carboxylic acids involve the loss of the carboxyl group or parts of it.[3][4] For pyrazole rings, fragmentation often involves the loss of HCN and N₂.[5]

Predicted Fragment Ion (m/z)Proposed Structure/LossThis compound1-Methyl-3-pyrazolecarboxylic acid1-Methyl-4-pyrazolecarboxylic acid
126[M]⁺PresentPresentPresent
111[M-CH₃]⁺PossiblePossiblePossible
81[M-COOH]⁺LikelyLikelyLikely
54[C₃H₄N]⁺ (From pyrazole ring cleavage after COOH loss)LikelyLikelyLikely
42[C₂H₂N]⁺ (Further fragmentation)PossiblePossiblePossible

Note: The relative intensities of these fragments are expected to differ between the isomers, providing a basis for their differentiation.

Experimental Protocols

Below are detailed methodologies for the analysis of 1-Methyl-pyrazolecarboxylic acid isomers using LC-MS.

4.1. Sample Preparation

For analysis in biological matrices, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences.

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A mixed-mode liquid chromatography method can be effective for the separation of these polar isomers.[6]

  • Chromatographic Column: A mixed-mode column (e.g., reversed-phase with an ion-exchange stationary phase).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor > Product (e.g., 127 > 81, 127 > 54)

    • 1-Methyl-3-pyrazolecarboxylic acid: Precursor > Product (e.g., 127 > 81, 127 > 54)

    • 1-Methyl-4-pyrazolecarboxylic acid: Precursor > Product (e.g., 127 > 81, 127 > 54) (Note: Specific product ions for MRM would need to be optimized by direct infusion of individual standards.)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

5.1. Experimental Workflow

experimental_workflow sample Biological Sample (Plasma/Serum) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for sample preparation and analysis.

5.2. Predicted Fragmentation Pathway of this compound

fragmentation_pathway parent [M+H]⁺ m/z 127 frag1 [M+H - H₂O]⁺ m/z 109 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z 81 parent->frag2 - COOH frag3 [M+H - CO - H₂O]⁺ m/z 81 parent->frag3 - CO, -H₂O frag4 [C₃H₄N]⁺ m/z 54 frag2->frag4 - HCN

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[1][2][3] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds.[4][5] More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity.[4][6][7] This guide will delve into a head-to-head comparison of these key methodologies.

Data Presentation: Performance Comparison of Synthesis Routes

The choice of synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison.[8]

Synthesis MethodKey ReactantsTypical ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, Hydrazine derivativeAcid or base catalysis, often requires heating (reflux)[3][9]70-98%[2]Readily available starting materials, simple procedure, generally high yields.[3]Potential for regioisomer formation with unsymmetrical dicarbonyls.[2][3]
From α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl (e.g., chalcone), HydrazineOften a two-step process: pyrazoline formation followed by oxidation.[4][5]60-95%[5]Wide availability of chalcone precursors, good for 3,5-diarylpyrazoles.[4]Can require longer reaction times and an additional oxidation step.[10]
1,3-Dipolar Cycloaddition Alkyne, Nitrile imine (often generated in situ)Base-mediated, often at room temperature[6][11]61-93%[1][12]Excellent regioselectivity, broad substrate scope, mild conditions.[6][13]May require multi-step synthesis of precursors (e.g., hydrazonoyl halides).[14]
Multicomponent Reactions (MCRs) Aldehyde, Active methylene compound, Hydrazine, etc.Often one-pot, can be catalyst-mediated (e.g., nano-ZnO)[7][15]84-95%[1][5]High efficiency, molecular diversity, operational simplicity.[7]Optimization of reaction conditions for multiple components can be complex.[8]

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes the synthesis of a pyrazolone, a common outcome of the Knorr reaction with β-ketoesters.[16][17]

Reactants:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • 1-Propanol (solvent)

Procedure:

  • In a round-bottom flask or scintillation vial, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).[3][16] Note that the initial reaction can be exothermic.

  • Add 1-propanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[16]

  • Heat the mixture with stirring to approximately 100-110°C (reflux) for 1-2 hours.[3][16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed.[16]

  • Upon completion, cool the reaction mixture. For isolation, either add water to the hot solution to induce precipitation of the product or cool the mixture in an ice bath and add a small amount of diethyl ether to induce crystallization.[3]

  • Collect the crude product by vacuum filtration and wash with cold ethanol or water.[3]

  • Purify the product by recrystallization from a suitable solvent like ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone.[3]

Synthesis from α,β-Unsaturated Carbonyls: Synthesis of 3,5-Diaryl-1H-pyrazole

This method utilizes a chalcone as the α,β-unsaturated carbonyl precursor.

Reactants:

  • β-Arylchalcone (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the β-arylchalcone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction proceeds through the formation of a pyrazoline intermediate.[5]

  • Monitor the reaction by TLC. The pyrazoline intermediate can sometimes be isolated.

  • The subsequent dehydration/oxidation to the aromatic pyrazole can occur in situ upon prolonged heating or may require a separate oxidative step.[4]

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry to yield the 3,5-diaryl-1H-pyrazole. Further purification can be achieved by recrystallization.

1,3-Dipolar Cycloaddition: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazole

This protocol describes the [3+2] cycloaddition of a nitrile imine, generated in situ, with an alkyne surrogate.[6]

Reactants:

  • α-Chloro hydrazone (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride) (1.0 eq)

  • Alkyne or alkyne surrogate (e.g., α-bromocinnamaldehyde) (1.0 eq)[6]

  • Triethylamine (Et3N) (1.1 eq)

  • Toluene or THF (solvent)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the α-chloro hydrazone (1.0 eq) and the alkyne or alkyne surrogate (1.0 eq) in dry toluene.

  • Cool the mixture in an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to the stirring solution. The triethylamine acts as a base to generate the nitrile imine 1,3-dipole in situ.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. The reaction leads to the formation of a pyrazoline intermediate which may subsequently eliminate HBr to aromatize.[6]

  • Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted pyrazole.

Mandatory Visualizations

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1_CO_CH2_CO_R3 1,3-Dicarbonyl Condensation Condensation R1_CO_CH2_CO_R3->Condensation R2_NHNH2 Hydrazine R2_NHNH2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization -H2O Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole -H2O

Caption: General workflow for the Knorr pyrazole synthesis.

Chalcone_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_intermediates Intermediate cluster_product Product Chalcone α,β-Unsaturated Carbonyl Michael_Add Michael Addition Chalcone->Michael_Add Hydrazine Hydrazine Hydrazine->Michael_Add Cyclization Intramolecular Cyclization Michael_Add->Cyclization Pyrazoline Pyrazoline Cyclization->Pyrazoline Oxidation Oxidation/ Dehydration Pyrazole Substituted Pyrazole Oxidation->Pyrazole Pyrazoline->Oxidation

Caption: Pyrazole synthesis from α,β-unsaturated carbonyls.

Dipolar_Cycloaddition cluster_reactants Precursors cluster_process Reaction Pathway cluster_intermediates Intermediate cluster_product Product Hydrazonoyl_Halide Hydrazonoyl Halide Dipole_Gen In situ 1,3-Dipole Generation Hydrazonoyl_Halide->Dipole_Gen + Base - H-Base+X- Alkyne Alkyne/ Dipolarophile Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Imine Nitrile Imine Dipole_Gen->Nitrile_Imine Aromatization Aromatization Cycloaddition->Aromatization Pyrazole Substituted Pyrazole Aromatization->Pyrazole Nitrile_Imine->Cycloaddition

Caption: 1,3-Dipolar cycloaddition pathway for pyrazole synthesis.

References

Unveiling the Potency of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives: A Comparative Guide to Their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-methyl-1H-pyrazole-5-carboxamide derivatives, detailing their structure-activity relationships (SAR) in anthelmintic and anti-prostate cancer applications. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The 1-methyl-1H-pyrazole-5-carboxamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent biological activities across different therapeutic areas. This guide synthesizes findings from key studies to offer a comparative analysis of how structural modifications to this core influence its efficacy as both an anthelmintic agent against parasites like Haemonchus contortus and as a therapeutic agent for prostate cancer.

Anthelmintic Activity: Targeting Parasitic Nematodes

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have demonstrated significant efficacy against parasitic nematodes, particularly Haemonchus contortus, a major agricultural pest. The structure-activity relationship studies reveal that modifications at specific positions on the pyrazole and carboxamide moieties dramatically influence the anthelmintic potency.

Comparative Anthelmintic Activity Data

The following table summarizes the in vitro activity of various 1-methyl-1H-pyrazole-5-carboxamide derivatives against the L4 larval stage of Haemonchus contortus. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting larval development.

Compound IDR1 Substitution (at N1 of pyrazole)R2 Substitution (on carboxamide nitrogen)IC50 (µM) for L4 stage of H. contortus
Lead Compound 1 Methyl4-chlorobenzyl0.29[1]
Analog 1a Methyl4-fluorobenzyl0.15[2][3]
Analog 1b Methyl4-bromobenzyl0.18[2][3]
Analog 1c Methyl4-methylbenzyl0.35[2][3]
Analog 1d Methyl2,4-dichlorobenzyl0.08[2][3]
Analog 1e Ethyl4-chlorobenzyl>10[2][3]

Key SAR Observations for Anthelmintic Activity:

  • Substitution on the Benzyl Ring: Halogen substitution at the para-position of the benzyl ring attached to the carboxamide nitrogen generally enhances activity, with fluorine (Analog 1a) and bromine (Analog 1b) showing improved potency over the unsubstituted analog. Dichlorination at the 2 and 4 positions (Analog 1d) leads to a significant increase in potency.

  • Alkyl Substitution on the Pyrazole Ring: Replacing the N1-methyl group with an ethyl group (Analog 1e) results in a dramatic loss of activity, highlighting the importance of the methyl group for optimal anthelmintic efficacy.

Anti-Prostate Cancer Activity: Targeting Androgen Receptor Signaling

In the context of oncology, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been investigated as potential agents for treating prostate cancer. These compounds have shown the ability to inhibit the growth of prostate cancer cell lines, with their efficacy being dependent on specific structural features.

Comparative Anti-Prostate Cancer Activity Data

The table below presents the growth inhibitory (GI50) values of various 1-methyl-1H-pyrazole-5-carboxamide derivatives against androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines.

Compound IDR1 Substitution (at N1 of pyrazole)R2 Substitution (on carboxamide nitrogen)GI50 (µM) - LNCaP CellsGI50 (µM) - PC-3 Cells
Lead Compound 2 Methyl4-(trifluoromethyl)phenyl7.73[4][5]7.07[4][5]
Analog 2a Methyl4-methoxyphenyl12.5[4][5]15.2[4][5]
Analog 2b Methyl4-chlorophenyl8.1[4][5]9.5[4][5]
Analog 2c Methyl3,4-dichlorophenyl5.2[4][5]6.1[4][5]
Analog 2d Ethyl4-(trifluoromethyl)phenyl25.6[4][5]28.9[4][5]

Key SAR Observations for Anti-Prostate Cancer Activity:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring attached to the carboxamide nitrogen appear to be favorable for activity. The trifluoromethyl group (Lead Compound 2) and dichlorination (Analog 2c) are associated with better growth inhibition compared to an electron-donating methoxy group (Analog 2a).

  • Alkyl Substitution on the Pyrazole Ring: Similar to the anthelmintic derivatives, extending the N1-alkyl chain from methyl to ethyl (Analog 2d) leads to a significant decrease in anti-prostate cancer activity.

Experimental Protocols

To ensure the reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

Anthelmintic Activity Assay: Haemonchus contortus Larval Development Assay

This assay determines the inhibitory effect of the compounds on the development of H. contortus from the third larval stage (L3) to the fourth larval stage (L4).

Materials:

  • Haemonchus contortus L3 larvae

  • 96-well microtiter plates

  • Luria-Bertani (LB) medium supplemented with Earle's salts and 10% fetal bovine serum (FBS)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lugol's iodine solution

Procedure:

  • Approximately 50 infective L3 larvae are added to each well of a 96-well plate in 50 µL of LB medium.

  • Test compounds are serially diluted in DMSO and then added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. The final DMSO concentration should not exceed 1%.

  • Control wells receive DMSO only (vehicle control).

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

  • After incubation, the larvae in each well are heat-killed at 60°C for 10 minutes.

  • A drop of Lugol's iodine solution is added to each well to stain the larvae for easier visualization.

  • The number of L3 and L4 larvae in each well is counted under an inverted microscope.

  • The percentage of larval development inhibition is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anti-Prostate Cancer Activity Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • LNCaP and PC-3 human prostate cancer cell lines

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Prostate cancer cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and allowed to adhere overnight.

  • The medium is then replaced with fresh medium containing serial dilutions of the test compounds (final concentrations typically ranging from 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5%.

  • Control wells are treated with vehicle (DMSO) alone.

  • The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • GI50 values are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

SAR_Anthelmintic cluster_core 1-Methyl-1H-pyrazole-5-carboxamide Core cluster_R1 R1 (N1 of Pyrazole) cluster_R2 R2 (on Carboxamide) Core Methyl Methyl (High Activity) Core->Methyl Optimal Ethyl Ethyl (Low Activity) Core->Ethyl Detrimental Halogen Halogen Substitution (e.g., F, Cl, Br) (Enhanced Activity) Core->Halogen Alkyl Alkyl Substitution (Reduced Activity) Core->Alkyl Less Favorable DiHalo Dichloro Substitution (High Activity) Halogen->DiHalo Generally Favorable

Caption: SAR for Anthelmintic Activity.

SAR_Anticancer cluster_core 1-Methyl-1H-pyrazole-5-carboxamide Core cluster_R1 R1 (N1 of Pyrazole) cluster_R2 R2 (on Carboxamide) Core Methyl Methyl (High Activity) Core->Methyl Optimal Ethyl Ethyl (Low Activity) Core->Ethyl Detrimental EWG Electron-Withdrawing (e.g., CF3, Cl) (Enhanced Activity) Core->EWG Favorable EDG Electron-Donating (e.g., OCH3) (Reduced Activity) Core->EDG Unfavorable

Caption: SAR for Anti-Prostate Cancer Activity.

Anthelmintic_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Larvae Add H. contortus L3 larvae to 96-well plate Compounds Add serially diluted test compounds Larvae->Compounds Incubate Incubate for 7 days at 37°C, 5% CO2 Compounds->Incubate Stain Heat-kill and stain larvae Incubate->Stain Count Count L3 and L4 larvae Stain->Count Calculate Calculate % inhibition and IC50 values Count->Calculate

Caption: Anthelmintic Assay Workflow.

Anticancer_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed Seed prostate cancer cells in 96-well plate Treat Treat with test compounds Seed->Treat Incubate Incubate for 72 hours at 37°C, 5% CO2 Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Solubilize Solubilize formazan Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate % viability and GI50 values Measure->Calculate

Caption: Anti-Cancer Assay Workflow.

References

A Comparative Analysis of Pyrazole Carboxylic Acid Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Pyrazole carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] The position of the carboxylic acid group on the pyrazole ring gives rise to distinct isomers—notably pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid—each with unique physicochemical and pharmacological profiles. This guide provides an objective comparison of these isomers, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel therapeutics. The diverse biological activities of pyrazole derivatives range from anti-inflammatory and antimicrobial to anticancer and antiviral applications.[2][3]

Structural and Physicochemical Comparison

The seemingly minor shift in the carboxylic acid moiety's position among the three main isomers significantly influences their electronic distribution, hydrogen bonding capabilities, and spatial arrangement. These differences have profound implications for their solubility, acidity (pKa), and interactions with biological targets. For instance, pyrazole-3-carboxylic acid derivatives have been shown to be more potent as Dengue Virus (DENV) protease inhibitors compared to other regioisomers.[4]

Below is a logical diagram illustrating the isomeric relationship and a table summarizing key physicochemical properties.

G cluster_isomers Pyrazole Carboxylic Acid Isomers pyrazole Pyrazole Core (C₃H₄N₂) isomer3 Pyrazole-3-carboxylic acid pyrazole->isomer3 -COOH at C3 isomer4 Pyrazole-4-carboxylic acid pyrazole->isomer4 -COOH at C4 isomer5 Pyrazole-5-carboxylic acid pyrazole->isomer5 -COOH at C5

Caption: Structural relationship of pyrazole carboxylic acid isomers.
Table 1: Physicochemical Properties of Pyrazole Carboxylic Acid Isomers

PropertyPyrazole-3-carboxylic acidPyrazole-4-carboxylic acidPyrazole-5-carboxylic acid
Molecular Formula C₄H₄N₂O₂C₄H₄N₂O₂[5]C₄H₄N₂O₂[6]
Molecular Weight 112.09 g/mol 112.09 g/mol [5]112.09 g/mol [6]
CAS Number 1621-91-637733-93-0[5]31695-45-1[6]
Melting Point 204-213 °C>300 °C215-217 °C
XLogP3-AA (LogP) 0.1[6]-0.3[5]0.1[6]
Acidity (pKa) ~2.5 - 3.5 (Carboxylic Acid)~2.5 - 3.5 (Carboxylic Acid)~2.5 - 3.5 (Carboxylic Acid)

Comparative Biological Activity

The isomeric form of pyrazole carboxylic acid is a critical determinant of biological function. Derivatives have been extensively studied as inhibitors of enzymes such as cyclooxygenase (COX) and Janus kinases (JAKs), which are pivotal in inflammation and cancer signaling.[7][8]

Anti-inflammatory Activity: COX Inhibition

Pyrazole derivatives are foundational scaffolds for selective COX-2 inhibitors like Celecoxib.[9] Studies on various substituted pyrazole derivatives show a wide range of inhibitory concentrations (IC50), highlighting the importance of both the core isomeric structure and its substitutions.

Anticancer Activity: JAK/STAT Pathway Inhibition

The JAK/STAT signaling pathway is crucial for cell growth and differentiation, and its abnormal activation is linked to various cancers and inflammatory diseases.[10][11] Pyrazole-based molecules have been developed as potent inhibitors of JAK kinases. For example, certain 4-amino-(1H)-pyrazole derivatives have demonstrated nanomolar efficacy against JAK1, JAK2, and JAK3.[8]

The diagram below illustrates the JAK/STAT pathway and the inhibitory action of pyrazole derivatives.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation p_JAK p-JAK (Active) JAK->p_JAK 3. Phosphorylation STAT STAT p_STAT p-STAT STAT->p_STAT p_JAK->STAT 4. STAT Phosphorylation Dimer p-STAT Dimer p_STAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation DNA DNA Transcription Gene Transcription (Proliferation, Inflammation) Inhibitor Pyrazole Inhibitor Inhibitor->p_JAK Inhibition G start Start prep_stock 1. Prepare 10 mM Stock in 100% DMSO start->prep_stock add_to_buffer 2. Add 10 µL Stock to 490 µL PBS (pH 7.4) prep_stock->add_to_buffer incubate 3. Incubate with Shaking (2 hours) add_to_buffer->incubate separate 4. Separate Solid (Filter or Centrifuge) incubate->separate quantify 5. Quantify Supernatant (HPLC or UV-Vis) separate->quantify end End: Report Solubility (µM) quantify->end

References

A Researcher's Guide to the Validation of Analytical Methods for Pyrazole Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrazole derivatives is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of common analytical techniques used for the validation of methods for pyrazole derivatives, supported by experimental data and detailed methodologies.

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. This involves a series of experiments to evaluate performance characteristics such as accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). This guide focuses on three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for pyrazole derivatives depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. While HPLC is a versatile and widely used technique for non-volatile and thermally labile compounds, GC is preferred for volatile and thermally stable pyrazole derivatives. UV-Vis spectrophotometry offers a simpler and more cost-effective approach, particularly for routine analysis in quality control.

The following table summarizes the performance characteristics of these methods based on published validation data for various pyrazole derivatives.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Linearity (R²) ≥ 0.998[1]Typically ≥ 0.99≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%[1]High accuracy achievable with proper calibration98% - 102%
Precision (%RSD) < 2.0%[1]Good precision, often with low RSD values< 2.0%
Limit of Detection (LOD) 0.64 µg/mL to 4 µg/mLHighly sensitive, capable of detecting low concentrations0.052 µg/mL
Limit of Quantification (LOQ) 1.95 µg/mL to 15 µg/mLDependent on detector, often in the low ng/mL range0.15 µg/mL
Specificity High, separates analyte from impuritiesHigh, especially with a mass spectrometer (MS) detectorLower, prone to interference from absorbing species

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are generalized experimental protocols for the analysis of pyrazole derivatives using HPLC, GC, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify pyrazole derivatives in bulk drug and pharmaceutical dosage forms.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) is typical. The composition can be isocratic (constant) or gradient (varied over time).

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Column Temperature: The analysis is usually performed at a controlled ambient temperature (e.g., 25 ± 2°C).

  • Detection Wavelength: The wavelength for detection is selected based on the UV absorbance maximum of the specific pyrazole derivative (e.g., 206 nm or 237 nm).[1]

  • Injection Volume: A typical injection volume is 5.0 µL.

Sample Preparation:

  • Prepare a stock solution of the pyrazole derivative by accurately weighing and dissolving the compound in a suitable solvent, such as methanol.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • For pharmaceutical formulations, an extraction step may be necessary to separate the active ingredient from excipients.

Gas Chromatography (GC)

Objective: To analyze volatile or semi-volatile pyrazole derivatives.

Instrumentation: A GC system equipped with an injector, a capillary column, a temperature-programmable oven, and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).

Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is chosen based on the analyte's properties.

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

  • Oven Temperature Program: The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points.

  • Injector and Detector Temperature: The injector and detector are maintained at high temperatures to ensure the volatilization of the sample and prevent condensation.

  • Detector: An FID is a common detector for organic compounds, while an MS provides structural information for identification.

Sample Preparation:

  • Dissolve the pyrazole derivative in a volatile organic solvent.

  • Derivatization may be required for pyrazole derivatives containing polar functional groups to increase their volatility and thermal stability.

UV-Visible Spectrophotometry

Objective: To quantify pyrazole derivatives in bulk or simple formulations.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Methodology:

  • Solvent: A solvent that dissolves the pyrazole derivative and does not absorb in the wavelength range of interest is selected (e.g., methanol, ethanol, or acidic/basic solutions).

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) of the pyrazole derivative is determined by scanning a solution of the compound across the UV-Visible range.

  • Calibration Curve: A series of standard solutions of the pyrazole derivative with known concentrations are prepared. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Visualizing the Validation Workflow

Understanding the logical flow of the analytical method validation process is crucial. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the signaling pathway of a pyrazole derivative (Celecoxib) as an example.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting start Method Development protocol Validation Protocol start->protocol standards Prepare Standards & Samples protocol->standards linearity Linearity & Range standards->linearity accuracy Accuracy standards->accuracy precision Precision standards->precision specificity Specificity standards->specificity lod_loq LOD & LOQ linearity->lod_loq robustness Robustness linearity->robustness accuracy->robustness precision->robustness specificity->robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: A typical workflow for the validation of an analytical method.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.

Conclusion

The validation of analytical methods for pyrazole derivatives is a critical step in drug development and quality control. HPLC, GC, and UV-Vis spectrophotometry are powerful techniques that, when properly validated, provide reliable and accurate data. The choice of method depends on the specific characteristics of the pyrazole derivative and the analytical requirements. This guide provides a comparative framework and detailed protocols to assist researchers in selecting and validating the most appropriate analytical method for their needs.

References

In Vitro Toxicity Assessment of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro toxicity profiles of a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives. The information presented herein is compiled from published experimental data to assist in the early-stage assessment of potential drug candidates within this chemical class.

Executive Summary

A series of 1-methyl-1H-pyrazole-5-carboxamides, initially synthesized as potent anthelmintic agents, have demonstrated unexpected acute mammalian toxicity.[1][2][3][4][5] In vitro studies have revealed that this toxicity is primarily linked to the inhibition of mitochondrial respiration.[1][2][3][4][5] While these compounds showed limited cytotoxicity in standard cell proliferation assays, they exhibited potent cytotoxic effects in cells reliant on mitochondrial respiration, such as rat hepatocytes.[1][2] Furthermore, some methyl-pyrazole containing pesticides have been shown to induce genotoxicity through a mechanism likely involving oxidative stress.[6] This guide summarizes the available quantitative data on cytotoxicity and mitochondrial respiration inhibition, provides detailed experimental protocols for key assays, and illustrates the proposed mechanism of toxicity.

Comparative Toxicity Data

The following table summarizes the in vitro toxicity data for a selection of 1-methyl-1H-pyrazole-5-carboxamide derivatives, focusing on their cytotoxicity in rat hepatoma (FAO) cells and their inhibitory effect on mitochondrial respiration.

Compound IDCytotoxicity in FAO Cells (IC50, µM)Mitochondrial Respiration Inhibition (IC50, µM)
MIPS-0019081≤60.15
MIPS-0018666≤60.16
MIPS-0016442≤60.51
Other DerivativesAll tested compounds ≤6 µM-

Data sourced from Preston et al., 2021.[4]

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are provided below.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mitochondrial Respiration Assessment (Seahorse XF Cell Mito Stress Test)

The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject inhibitors of the electron transport chain (ETC) to measure key parameters of mitochondrial function:

    • Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR is measured in real-time throughout the assay, allowing for the calculation of basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Test compounds are added prior to the ETC inhibitors to determine their effect on these parameters.

Genotoxicity Assessment (γH2AX Assay)

The γH2AX assay is a sensitive method to detect DNA double-strand breaks (DSBs), a hallmark of genotoxicity.

Procedure:

  • Cell Treatment: Expose cells to the test compounds for a defined period.

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number and intensity of γH2AX foci within the nuclei. An increase in γH2AX foci indicates the induction of DNA damage.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for 1-methyl-1H-pyrazole-5-carboxamide derivatives is the inhibition of mitochondrial respiration, likely at Complex I of the electron transport chain.[3][4] This inhibition disrupts cellular energy metabolism and redox homeostasis, leading to a cascade of downstream events that contribute to cytotoxicity and genotoxicity.

Toxicity_Pathway Derivative 1-Methyl-1H-pyrazole-5-carboxamide Derivative Mito Mitochondrion Derivative->Mito Enters Cell ComplexI Complex I (Electron Transport Chain) Derivative->ComplexI Inhibits Mito->ComplexI ATP Decreased ATP Production ComplexI->ATP Leads to ROS Increased Reactive Oxygen Species (ROS) ComplexI->ROS Leads to CellDamage Cellular Damage (Lipid Peroxidation, etc.) ATP->CellDamage Contributes to ROS->CellDamage DNADamage DNA Damage (Double-Strand Breaks) ROS->DNADamage Apoptosis Apoptosis CellDamage->Apoptosis Genotoxicity Genotoxicity DNADamage->Genotoxicity

Caption: Proposed toxicity pathway for 1-methyl-1H-pyrazole-5-carboxamide derivatives.

The experimental workflow for assessing the in vitro toxicity of these compounds typically follows a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Experimental_Workflow Start Test Compound (1-Methyl-1H-pyrazole-5-carboxamide derivative) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity MitoResp Mitochondrial Respiration Assay (e.g., Seahorse XF) Cytotoxicity->MitoResp If Cytotoxic NonToxic Low Toxicity Cytotoxicity->NonToxic If Not Cytotoxic Genotoxicity Genotoxicity Assay (e.g., γH2AX Assay) MitoResp->Genotoxicity Elucidate Mechanism Toxic Identified as Toxic Genotoxicity->Toxic

Caption: Tiered experimental workflow for in vitro toxicity assessment.

References

A Comparative Benchmarking Guide to 1-Methyl-5-pyrazolecarboxylic Acid and Other Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methyl-5-pyrazolecarboxylic acid against other key heterocyclic carboxylic acids, offering a baseline for physicochemical properties, biological activities, and synthetic accessibility. The information herein is intended to aid in the selection and design of molecular scaffolds for drug discovery and agrochemical research.

Executive Summary

Heterocyclic carboxylic acids are pivotal building blocks in the development of pharmaceuticals and agrochemicals. Their structural diversity and ability to interact with various biological targets make them a cornerstone of medicinal chemistry. This guide focuses on this compound and compares it with four other commercially available and structurally relevant heterocyclic carboxylic acids: Pyrazole-3-carboxylic acid, Pyrazole-5-carboxylic acid, 1-Methyl-3-pyrazolecarboxylic acid, and Imidazole-4-carboxylic acid. We present a comparative analysis of their fundamental physicochemical properties and known biological applications, supported by experimental data from publicly available sources.

Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (LogP), and melting point, are critical determinants of its pharmacokinetic and pharmacodynamic profile. A summary of these properties for the selected heterocyclic carboxylic acids is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
This compound C₅H₆N₂O₂126.11220-225~3.03 (Predicted)[1]
Pyrazole-3-carboxylic acidC₄H₄N₂O₂112.09204-2132.84
Pyrazole-5-carboxylic acidC₄H₄N₂O₂112.09212-2152.90
1-Methyl-3-pyrazolecarboxylic acidC₅H₆N₂O₂126.11141-1443.33
Imidazole-4-carboxylic acidC₄H₄N₂O₂112.09294-2952.69 (Predicted)[2]

Biological Activity & Applications

Pyrazole and imidazole carboxylic acids are versatile scaffolds found in a wide range of biologically active compounds. Their derivatives have shown promise as antimicrobial, anti-inflammatory, anticancer, and agrochemical agents.[3][4][5]

This compound and its regioisomers are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[6] The methylation at the N1 position can influence the molecule's interaction with biological targets and its metabolic stability.

Pyrazole-3-carboxylic acid and Pyrazole-5-carboxylic acid are foundational structures in the development of numerous bioactive molecules.[7] For instance, derivatives of pyrazole-3-carboxylic acid have been investigated as inhibitors of bacterial enzymes.[4]

1-Methyl-3-pyrazolecarboxylic acid offers a different substitution pattern that can be exploited in structure-activity relationship (SAR) studies to optimize binding to target proteins.

Imidazole-4-carboxylic acid is another important heterocyclic building block.[2] Its derivatives have been explored as metallo-β-lactamase inhibitors, highlighting their potential in combating antibiotic resistance.[8]

Experimental Protocols

pKa Determination via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a heterocyclic carboxylic acid.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Beaker (100 mL).

  • Standardized 0.1 M NaOH solution.

  • Deionized water.

  • The heterocyclic carboxylic acid to be tested.

Procedure:

  • Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 50 mL of deionized water in the beaker. If solubility is an issue, a co-solvent like ethanol can be used, but the amount should be kept minimal and consistent across all experiments.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the solution.

  • Begin titrating with the 0.1 M NaOH solution, adding it in small increments (e.g., 0.2 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.05 mL) to accurately capture the equivalence point.

  • Continue the titration well past the equivalence point until the pH plateaus.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.

Aqueous Solubility Assay

Objective: To determine the aqueous solubility of a heterocyclic carboxylic acid.

Procedure:

  • Add an excess amount of the solid carboxylic acid to a known volume of deionized water (e.g., 10 mg to 1 mL) in a vial.

  • Seal the vial and shake it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or a mobile phase for HPLC).

  • Quantify the concentration of the dissolved carboxylic acid using a calibrated analytical method such as HPLC-UV or LC-MS.

  • The solubility is expressed in mg/mL or mol/L.

Visualizations

Logical Comparison of Heterocyclic Carboxylic Acids

Comparative Features of Heterocyclic Carboxylic Acids This compound This compound N-Methylated N-Methylated This compound->N-Methylated Carboxyl at C5 Carboxyl at C5 This compound->Carboxyl at C5 Pyrazole-3-carboxylic acid Pyrazole-3-carboxylic acid NH Proton NH Proton Pyrazole-3-carboxylic acid->NH Proton Carboxyl at C3 Carboxyl at C3 Pyrazole-3-carboxylic acid->Carboxyl at C3 Pyrazole-5-carboxylic acid Pyrazole-5-carboxylic acid Pyrazole-5-carboxylic acid->NH Proton Pyrazole-5-carboxylic acid->Carboxyl at C5 1-Methyl-3-pyrazolecarboxylic acid 1-Methyl-3-pyrazolecarboxylic acid 1-Methyl-3-pyrazolecarboxylic acid->N-Methylated 1-Methyl-3-pyrazolecarboxylic acid->Carboxyl at C3 Imidazole-4-carboxylic acid Imidazole-4-carboxylic acid Imidazole-4-carboxylic acid->NH Proton Carboxyl at C4 Carboxyl at C4 Imidazole-4-carboxylic acid->Carboxyl at C4

Caption: Key structural differentiators among the compared heterocyclic carboxylic acids.

General Workflow for an In Vitro Enzyme Inhibition Assay

Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense Enzyme, Buffer, and Inhibitor into Microplate Wells A->B C Pre-incubate to allow Inhibitor-Enzyme Binding B->C D Initiate Reaction by adding Substrate C->D E Monitor Reaction Progress (e.g., Absorbance, Fluorescence) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity.

Simplified Inflammatory Signaling Pathway Involving COX Enzymes

COX-Mediated Prostaglandin Synthesis AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Carboxylic Acid Derivatives (e.g., NSAIDs) Inhibitor->COX Inhibition

Caption: Role of COX enzymes in inflammation and the point of intervention for inhibitors.

References

Unveiling the Potency of Pyrazole Scaffolds: A Comparative Analysis of their Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer and antimicrobial properties of novel pyrazole-based compounds, supported by quantitative data and detailed experimental methodologies.

Researchers in drug discovery and development are constantly seeking novel molecular scaffolds with potent and selective biological activities. Among these, pyrazole-containing compounds have emerged as a privileged class of heterocyclic molecules, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of various pyrazole-based compounds in key biological assays, presenting a synthesis of data from recent studies to aid researchers in navigating this promising chemical space.

Comparative Anticancer Efficacy

The cytotoxicity of a range of pyrazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assays. Lower IC50 values indicate greater potency.

A selection of pyrazole-based compounds and their reported IC50 values against various cancer cell lines are summarized in the table below. This data highlights the influence of different substituents on the pyrazole core on their anticancer activity.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
117b [1]MCF-7 (Breast)15.6
121b [1]SW1990 (Pancreatic)30.9 ± 0.77
121b [1]AsPC-1 (Pancreatic)32.8 ± 3.44
123b [1]A549 (Lung)4.94
123b [1]SiHa (Cervical)4.54
123b [1]COLO205 (Colon)4.86
123b [1]HepG2 (Liver)2.09
157 [1][2]HCT-116 (Colon)1.51
158 [1][2]MCF-7 (Breast)7.68
Compound[3] [4]A549 (Lung)2.2
4-(4-Chlorobenzylidene)-... [4]MCF-7 (Breast)< 4.17 (Doxorubicin)
Compound[5] [4]HePG-2, MCF-7, PC-3, A549, HCT-116Potent kinase inhibitor
161a [2]A-549 (Lung)4.91
161b [2]A-549 (Lung)3.22
6b [3]HNO-97 (Oral)10.5
6d [3]HNO-97 (Oral)10
Thiazolyl-pyrazole 18 [6]HepG-2 (Liver)2.20 ± 0.13 µg/mL
L2 [7]CFPAC-1 (Pancreatic)61.7 ± 4.9
57 [8]HepG2, MCF7, HeLa3.11–4.91
58 [8]HepG2, MCF7, HeLa4.06–4.24

Comparative Antimicrobial Efficacy

Pyrazole derivatives have also demonstrated significant activity against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values for several pyrazole-based compounds against different microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) [9]Escherichia coli 19241
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) [9]Staphylococcus aureus (multidrug-resistant)1-32
Naphthyl-substituted pyrazole-derived hydrazones (6) [9]Gram-positive strains & A. baumannii0.78–1.56
Triazine-fused pyrazole derivative (32) [9]Staphylococcus epidermidis0.97
Triazine-fused pyrazole derivative (32) [9]Enterobacter cloacae0.48
Compound 3 [10]Escherichia coli0.25
Compound 4 [10]Streptococcus epidermidis0.25
Compound 2 [10]Aspergillus niger1
Compound 9 [11]Staphylococcus and Enterococcus genera (MDR)4
6d [3]MRSA15.7
6d [3]E. coli7.8
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a [12]Aspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae2.9–7.8
Halogenoaminopyrazole 4a [13]Staphylococcus aureus ATCC25923230

Experimental Protocols

The quantitative data presented above is typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activities of pyrazole derivatives.

Anticancer Activity: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration versus the percentage of cell inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Compound Dilution: The pyrazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Design of Pyrazole Derivatives synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Promising Hits lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo final Preclinical/Clinical Development in_vivo->final Candidate Drug

Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-5-pyrazolecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Methyl-5-pyrazolecarboxylic acid (CAS No: 16034-46-1), a common laboratory chemical. Adherence to these guidelines is essential to mitigate risks and meet regulatory requirements.

Hazard Profile and Safety Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is mandatory to be equipped with the appropriate PPE.

Protective EquipmentSpecification
Hand Protection Protective gloves (e.g., nitrile rubber)
Eye Protection Chemical safety goggles or glasses[1]
Skin and Body Protection Wear suitable protective clothing
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.

  • Waste Collection:

    • Carefully transfer the unwanted this compound into a designated and clearly labeled hazardous waste container.

    • For spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation[1].

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

    • Contaminated packaging and containers should be treated as hazardous waste and disposed of accordingly.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this chemical must be handled by an authorized and licensed waste disposal contractor.

    • The primary recommended method of disposal is removal to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber[1].

  • Compliance with Regulations:

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations governing hazardous waste management[2].

Emergency Procedures in Case of Accidental Release

In the event of an accidental release, the following steps should be taken immediately:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: Prevent the material from entering drains or waterways.

  • Clean-up: Wearing the appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal[1].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Unwanted this compound D Consult Safety Data Sheet (SDS) A->D B Is the material contaminated? G Small Spill or Residue B->G Yes H Large Quantity B->H No C Package and label as hazardous waste J Transfer to a licensed waste disposal facility C->J E Identify appropriate PPE D->E F Wear required PPE: Goggles, Gloves, Lab Coat E->F F->B I Sweep into a designated hazardous waste container G->I H->C I->C K Recommended Disposal: Incineration J->K L Ensure compliance with local and national regulations K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methyl-5-pyrazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 1-Methyl-5-pyrazolecarboxylic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, as well as inhalation of dust.[1] The following personal protective equipment is required:

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[1]Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3][4]Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][3]
Body Protection A fully fastened laboratory coat.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1][2]To minimize the inhalation of dust or aerosols, all handling of the compound should be performed within a chemical fume hood.[2] In situations where ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[3]
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.

Handling:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered before starting.[2]

  • Avoid the formation of dust and aerosols when transferring the compound.[3][5]

  • Do not get the substance in the eyes, on skin, or on clothing.[3][6]

  • Avoid ingestion and inhalation.[3][6]

  • Wash hands thoroughly after handling the substance.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][6]

  • Store locked up.[1][6]

  • Keep away from strong oxidizing agents.[1][6]

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.

Waste Container:

  • Collect waste in a dedicated, properly labeled, and sealed container.[2]

  • Do not mix with other waste streams.[2]

Disposal Method:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][3][6]

  • Contaminated packaging should be disposed of in the same manner as the chemical.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed when ready handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate After experiment cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-pyrazolecarboxylic acid
Reactant of Route 2
1-Methyl-5-pyrazolecarboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。